molecular formula C8H11BClNO3 B582329 (5-Chloro-2-propoxypyridin-3-yl)boronic acid CAS No. 1217501-43-3

(5-Chloro-2-propoxypyridin-3-yl)boronic acid

Cat. No.: B582329
CAS No.: 1217501-43-3
M. Wt: 215.44
InChI Key: PJZHOFJJGXMJEZ-UHFFFAOYSA-N
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Description

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C8H11BClNO3 and its molecular weight is 215.44. The purity is usually 95%.
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Properties

IUPAC Name

(5-chloro-2-propoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BClNO3/c1-2-3-14-8-7(9(12)13)4-6(10)5-11-8/h4-5,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZHOFJJGXMJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681585
Record name (5-Chloro-2-propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-43-3
Record name (5-Chloro-2-propoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical and Synthetic Overview of (5-Chloro-2-propoxypyridin-3-yl)boronic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific databases and chemical supplier catalogs did not yield specific physical property data or experimental protocols for the target compound, (5-Chloro-2-propoxypyridin-3-yl)boronic acid. This suggests that the compound may be novel, not widely commercially available, or its properties are not publicly documented. This guide therefore provides available data on its closest structural analogs to serve as a reference point for researchers.

Introduction

This compound belongs to the class of pyridylboronic acids, which are important building blocks in medicinal chemistry and materials science. Boronic acids are versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds. The specific substitution pattern of a chloro group at the 5-position and a propoxy group at the 2-position of the pyridine ring is anticipated to influence the compound's electronic properties, reactivity, and potential biological activity.

Physicochemical Properties of Structural Analogs

Due to the absence of data for the target compound, the following table summarizes the available physical and chemical properties of structurally similar pyridylboronic acids. These analogs differ in the alkoxy or substituent group at the 2-position of the pyridine ring.

Property(5-Chloro-2-isopropoxypyridin-3-yl)boronic acid(5-Chloro-2-methoxypyridin-3-yl)boronic acid(5-Chloro-2-fluoropyridin-4-yl)boronic acid
CAS Number Not AvailableNot Available1034659-38-5
Molecular Formula C₈H₁₁BClNO₃C₆H₇BClNO₃[1]C₅H₄BClFNO₂
Molecular Weight 215.44 g/mol 187.39 g/mol [1]175.35 g/mol
Appearance SolidSolid[1]Solid
Purity Not specified98%[1]95%
Storage Temperature Not specifiedNot specifiedAmbient Storage
InChI Key NMVYPCNDMPTZQR-UHFFFAOYSA-NBZJQXIUWWLFBJS-UHFFFAOYSA-N[1]UTCNOKCGQCXVAK-UHFFFAOYSA-N

Experimental Protocols: General Synthesis of Arylboronic Acids

While a specific protocol for the synthesis of this compound is not documented, a general and widely used method for the preparation of arylboronic acids from aryl halides is presented below. This protocol is based on the common practice of lithium-halogen exchange followed by quenching with a borate ester.

Reaction: Halogen-metal exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

Materials:

  • Aryl halide (e.g., 3-bromo-5-chloro-2-propoxypyridine, the likely precursor)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (n-BuLi) or other organolithium reagent

  • Triisopropyl borate or trimethyl borate

  • Aqueous acid (e.g., 1 M HCl) for hydrolysis

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the aryl halide dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a period of time (typically 30-60 minutes) to ensure complete lithium-halogen exchange.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous acid. The mixture is stirred vigorously for 1-2 hours to hydrolyze the boronate ester to the boronic acid.

  • Workup and Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

General Synthetic Workflow for Arylboronic Acids

The following diagram illustrates a typical workflow for the synthesis of an arylboronic acid from an aryl halide precursor.

G General Synthesis of Arylboronic Acids A Aryl Halide Precursor B Lithium-Halogen Exchange (n-BuLi, -78 °C) A->B C Aryllithium Intermediate B->C D Borylation (Trialkyl borate, -78 °C) C->D E Boronate Ester Intermediate D->E F Acidic Hydrolysis E->F G Arylboronic Acid Product F->G

Caption: General workflow for arylboronic acid synthesis.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding any signaling pathways or biological interactions involving this compound. Boronic acids as a class are known to interact with diols, which can be found in various biological molecules such as sugars and glycoproteins. This interaction is the basis for their use as sensors and in drug delivery systems. However, without specific experimental data, any discussion of signaling pathways for this particular compound would be speculative.

Conclusion

While a comprehensive technical guide on the physical properties of this compound cannot be provided due to a lack of available data, this document offers valuable information on its structural analogs and a general synthetic protocol. Researchers interested in this compound are advised to consider the properties of the presented analogs as a starting point for their investigations and may need to undertake de novo synthesis and characterization. The provided synthetic workflow offers a standard and reliable method for the preparation of such pyridylboronic acids.

References

An In-depth Technical Guide to (5-Chloro-2-propoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid, a class of organic compounds that have garnered significant interest in medicinal chemistry and organic synthesis. Their utility as key building blocks in the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions, has made them invaluable tools for drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the Suzuki-Miyaura coupling reaction.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 1217501-43-3
Molecular Formula C₈H₁₁BClNO₃
Molecular Weight 215.44 g/mol
Appearance Solid
Purity Typically ≥95%

Synthesis of this compound: A General Approach

Reaction Principle: The synthesis typically involves a lithium-halogen exchange reaction between an appropriately substituted bromopyridine and an organolithium reagent, such as n-butyllithium, to generate a lithiated pyridine intermediate. This highly reactive species is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired boronic acid.

Synthesis_Workflow Start 3-Bromo-5-chloro-2-propoxypyridine Step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Step1 Intermediate1 Lithiated Pyridine Intermediate Step1->Intermediate1 Step2 Borylation (Triisopropyl borate) Intermediate1->Step2 Intermediate2 Boronate Ester Step2->Intermediate2 Step3 Hydrolysis (Aqueous Acid) Intermediate2->Step3 End This compound Step3->End

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: General Synthesis of a Pyridinyl Boronic Acid via Lithium-Halogen Exchange

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • 3-Bromo-5-chloro-2-propoxypyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 3-bromo-5-chloro-2-propoxypyridine and anhydrous THF under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is monitored for the completion of the lithium-halogen exchange (e.g., by TLC analysis of quenched aliquots).

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for several hours.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of an aqueous HCl solution. The mixture is stirred vigorously until the hydrolysis of the boronate ester is complete.

  • Work-up: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals.

Suzuki_Coupling_Pathway cluster_catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar-B(OH)2 (Base) PdII_Biaryl R-Pd(II)-Ar L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + R-Ar Product Coupled Product (R-Ar) RedElim->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->OxAdd BoronicAcid This compound (Ar-B(OH)2) BoronicAcid->Transmetal Biological_Relevance BoronicAcid This compound Application Key Synthetic Building Block BoronicAcid->Application Reaction Suzuki-Miyaura Coupling Application->Reaction Products Diverse Biaryl and Heteroaryl Compounds Reaction->Products DrugDiscovery Drug Discovery & Development Products->DrugDiscovery EnzymeInhibition Potential as Enzyme Inhibitors (e.g., Serine Proteases) DrugDiscovery->EnzymeInhibition

An In-depth Technical Guide to the Solubility of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Chloro-2-propoxypyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents established experimental protocols for determining solubility, offering a robust framework for researchers. Furthermore, this guide includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura cross-coupling reaction, a primary application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction

This compound is a substituted pyridinylboronic acid derivative of significant interest in drug discovery and development. Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][2][3] The solubility of this boronic acid in various organic solvents is a critical parameter that influences reaction kinetics, yield, purification, and formulation. An understanding of its solubility profile is therefore essential for optimizing synthetic routes and developing robust manufacturing processes.

Qualitative Solubility of Phenylboronic Acid: A Proxy

In the absence of specific data for this compound, the solubility of phenylboronic acid can serve as a useful, albeit approximate, guideline. The presence of the chloro, propoxy, and pyridine functionalities will alter the polarity and hydrogen bonding capabilities compared to phenylboronic acid, but the general trends can still offer initial insights for solvent selection. Phenylboronic acid generally exhibits higher solubility in polar organic solvents.[4][5][6]

Table 1: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents

Solvent ClassSolvent ExampleQualitative SolubilityReference
EthersDiethyl Ether, Dipropyl EtherHigh[4][7]
KetonesAcetone, 3-PentanoneHigh[4][5]
AlcoholsMethanol, EthanolSoluble[7]
HalogenatedChloroformModerate[4][5]
HydrocarbonsMethylcyclohexane, HexanesVery Low / Poorly Soluble[4][5][6]

Note: This data is for phenylboronic acid and should be used as a general guide. The actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[4][5][8][9] This method involves the precise measurement of the temperature at which a known composition of the solute and solvent becomes a homogeneous solution upon controlled heating.

Principle

A biphasic sample of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample.

Materials and Apparatus
  • This compound

  • High-purity organic solvents

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath

  • Calibrated digital thermometer or temperature probe (accuracy ±0.1 °C)

  • Luminance probe or a laser and photodetector for turbidity measurement

  • Analytical balance (accuracy ±0.0001 g)

Procedure
  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.2 K/min).

  • Equilibrium Point Determination: Continuously monitor the solution's turbidity. Record the temperature at which the solution becomes completely clear. This is the solid-liquid equilibrium point.

  • Data Collection: Repeat the procedure for a range of different compositions to construct a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.

G Workflow for Dynamic Solubility Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Accurately weigh boronic acid and solvent prep2 Place biphasic mixture in jacketed vessel prep1->prep2 meas1 Start vigorous stirring prep2->meas1 meas2 Heat at a slow, constant rate (e.g., 0.2 K/min) meas1->meas2 meas3 Continuously monitor turbidity meas2->meas3 analysis1 Record temperature at complete dissolution meas3->analysis1 analysis2 Repeat for multiple compositions analysis1->analysis2 analysis3 Construct solubility curve (Mole Fraction vs. Temp) analysis2->analysis3

Caption: Experimental workflow for determining solubility via the dynamic method.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming C-C bonds, particularly for creating biaryl and heteroaryl structures common in pharmaceuticals.[8][10][11] The reaction couples an organoboron compound (like our title compound) with an organohalide or triflate using a palladium catalyst and a base. The solubility of the boronic acid in the reaction solvent is crucial for ensuring it is available in the solution phase to participate in the catalytic cycle.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[11][12]

  • Transmetalation: The organic group from the boronic acid (after activation by the base) is transferred to the palladium center, displacing the halide.[11][12]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[11][12]

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product reagent1 R¹-X (Organohalide) reagent1->pd2_complex reagent2 R²-B(OH)₂ (Boronic Acid) + Base reagent2->pd2_complex

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides essential tools for the modern researcher. By leveraging qualitative trends from analogous compounds and applying the detailed experimental protocol for solubility determination, scientists and drug development professionals can effectively optimize their synthetic and formulation processes. The contextual information on the Suzuki-Miyaura coupling further underscores the importance of understanding the physicochemical properties of this versatile building block in the creation of novel chemical entities.

References

Stability and Storage of (5-Chloro-2-propoxypyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a valuable building block in synthetic organic chemistry, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. As with many organoboron compounds, its stability is a critical factor that influences its shelf-life, reactivity, and the reproducibility of experimental results. This guide summarizes the key factors affecting the stability of this compound, recommended storage conditions, and protocols for assessing its degradation.

Key Stability Considerations

The stability of boronic acids is primarily influenced by their susceptibility to two main degradation pathways: protodeboronation and oxidation. The pyridine ring and its substituents in this compound will also influence its electronic properties and, consequently, its stability profile.

General Factors Affecting Stability:

  • Moisture: Boronic acids are known to be sensitive to moisture, which can lead to the formation of boroxines (cyclic anhydrides) or hydrolysis.[1]

  • Heat: Elevated temperatures can accelerate degradation processes.

  • Light: Some boronic acids may be sensitive to light and should be stored in amber vials or in the dark.

  • Oxygen: The presence of oxygen can lead to oxidation of the boronic acid group. Storing under an inert atmosphere like nitrogen or argon is often recommended.

  • pH: Both acidic and basic conditions can promote degradation, particularly protodeboronation.

Recommended Storage and Handling

To ensure the longevity and integrity of this compound, the following storage and handling procedures are recommended based on general knowledge of boronic acids.

Quantitative Storage Recommendations

While specific data for this compound is limited, the following table provides general storage guidelines for boronic acids.

ParameterConditionRationale
Temperature Refrigerated (2-8°C) or Cool, dry place[2]To minimize thermal degradation and slow down chemical reactions.
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)To prevent oxidation.
Container Tightly sealed, opaque or amber vialsTo protect from moisture and light.
Moisture Store in a desiccator or dry environmentTo prevent hydrolysis and boroxine formation.
Handling Minimize exposure to air and moisture. Handle in a glove box if possible.To maintain the integrity of the compound.
Incompatible Materials

Avoid storing this compound with strong oxidizing agents and strong acids.[3]

Experimental Protocols for Stability Assessment

To determine the specific stability profile of this compound, forced degradation studies can be performed. These studies intentionally stress the compound to accelerate degradation and identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting the boronic acid to various stressors.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for a specified time.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method like HPLC.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method can be developed to separate the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound and potential degradation products have significant absorbance.

  • Method Validation: The method should be validated to ensure it is stability-indicating, meaning it can resolve the parent peak from all significant degradation product peaks.

Visualizations

Common Reaction Pathway: Suzuki-Miyaura Coupling

Boronic acids are most famously used in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The general mechanism is illustrated below.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 pd_intermediate1 Ar-Pd(II)-X      L2 pd0->pd_intermediate1 Ar-X pd0->pd_intermediate1 aryl_halide Ar-X oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)-R      L2 pd_intermediate1->pd_intermediate2 R-B(OH)2 Base pd_intermediate1->pd_intermediate2 base Base boronic_acid R-B(OH)2 transmetalation Transmetalation pd_intermediate2->pd0 Ar-R product Ar-R pd_intermediate2->product reductive_elimination Reductive Elimination edge_label1 Oxidative Addition edge_label2 Transmetalation edge_label3 Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Stability Assessment

The logical flow for assessing the stability of this compound is depicted below.

Stability_Workflow cluster_stress Stress Conditions start Obtain this compound stress_testing Forced Degradation (Stress Testing) start->stress_testing acid Acid Hydrolysis stress_testing->acid base Base Hydrolysis stress_testing->base oxidation Oxidation (H2O2) stress_testing->oxidation thermal Thermal (Heat) stress_testing->thermal photo Photolytic (UV/Vis) stress_testing->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Interpretation (Quantify Degradation, Identify Products) analysis->data conclusion Determine Storage Conditions and Shelf-Life data->conclusion

Caption: Workflow for conducting forced degradation studies to assess stability.

References

The Dawn of a New Therapeutic Era: Discovery and Initial Screening of Novel Pyridinylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a diverse chemical space. Among the myriad of molecular scaffolds, pyridinylboronic acid derivatives have emerged as a particularly promising class of compounds. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, have positioned them as potent inhibitors of various enzymes implicated in a range of diseases, from cancer to infectious diseases. This technical guide provides an in-depth overview of the discovery and initial screening of novel pyridinylboronic acid derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Look at Inhibitory Potency

The initial screening of newly synthesized compounds is a critical step in identifying promising drug candidates. The following tables summarize the in vitro inhibitory activities of several novel pyridinylboronic acid derivatives against key biological targets.

Table 1: Inhibitory Activity of Pyridinylboronic Acid Derivatives Against Proteasome Subunits

Compound IDTarget SubunitIC50 (nM)Reference CompoundIC50 (nM)
PBA-1 β5161.90 ± 29.46PI-083>1000
PBA-2 β5<10Bortezomib7.05
PBA-3 β2<50--
ZY-2 Proteasome6.66 (RPMI-8226 cells)Bortezomib226 (KM3/BTZ cells)
ZY-13 Proteasome4.31 (U266 cells)--

Table 2: Inhibitory Activity of Pyridinylboronic Acid Derivatives Against Kinases

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
PYR-1 JNK30.63--
PYR-2 p38>20--

Table 3: Inhibitory Activity of Pyridinylboronic Acid Derivatives Against β-Lactamases

Compound IDTarget β-LactamaseKi (nM)
BATS-1 (10a) AmpC140
BATS-2 (5) KPC-2730
3-azidomethylphenyl boronic acid KPC-2-
3-azidomethylphenyl boronic acid Chromosomal AmpC-

Experimental Protocols: A Guide to Synthesis and Screening

The successful discovery of novel drug candidates relies on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis and initial screening of pyridinylboronic acid derivatives.

Synthesis of Pyridinylboronic Acid Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2][3] It is particularly well-suited for the synthesis of biaryl compounds, including pyridinyl-substituted aromatics.

General Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide (1 equivalent), the pyridinylboronic acid or its ester derivative (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3 with a suitable phosphine ligand; 1-3 mol%), and a base (e.g., K2CO3, Cs2CO3, KF; 2-3 equivalents).[1][2]

  • Add a suitable solvent (e.g., dioxane, toluene, methanol).[1][2][4]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridinylboronic acid derivative.

High-Throughput Screening (HTS) for Kinase Inhibitors

HTS allows for the rapid screening of large compound libraries to identify potential inhibitors of a specific kinase.[5][6][7]

Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

  • Compound Plating: Dispense nanoliter to microliter volumes of test compounds, dissolved in DMSO, into a 384- or 1536-well microplate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Reagent Addition: Add the kinase, a biotinylated substrate peptide, and ATP to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Detection: Add a detection reagent mixture containing a europium-labeled anti-phospho-antibody (donor) and streptavidin-conjugated XL665 (acceptor).[5]

  • Signal Reading: After a further incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader. The ratio of the fluorescence signals at 665 nm (acceptor) and 620 nm (donor) is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Potent inhibitors will result in a low HTRF signal. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.[5]

Proteasome Inhibition Assay

The proteasome is a key target for anticancer drugs, and its activity can be measured using fluorogenic substrates.[8][9][10]

Protocol for a Cell-Free Proteasome Activity Assay:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP). Prepare a stock solution of a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity).

  • Assay Setup: In a 96-well black microplate, add the purified 20S or 26S proteasome.

  • Compound Addition: Add the test pyridinylboronic acid derivatives at various concentrations. Include a known proteasome inhibitor (e.g., bortezomib) as a positive control and DMSO as a negative control.

  • Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm for AMC) over time at 37°C.[8]

  • Data Analysis: Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Anticancer Screening

Cell-based assays are crucial for evaluating the cytotoxic or cytostatic effects of novel compounds on cancer cells.[11][12][13][14][15]

Protocol for an MTT Cell Viability Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the pyridinylboronic acid derivatives for a specific duration (e.g., 48 or 72 hours).[11][12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel compounds and the logical flow of their screening process is paramount. The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by pyridinylboronic acid derivatives and a typical experimental workflow for their initial screening.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1 IL-1 IL1R IL-1R IL1->IL1R binds TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IL1R->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_active Active NF-κB NFkB->NFkB_active translocates Proteasome Proteasome IkB_P->Proteasome targeted for degradation Proteasome->IkB_P degrades Pyridinylboronic_Acid Pyridinylboronic Acid Derivative Pyridinylboronic_Acid->Proteasome inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression promotes

Caption: Inhibition of the NF-κB Signaling Pathway.

G HTS Primary High-Throughput Screening (e.g., Enzyme Inhibition Assay) Hit_Identification Hit Identification (% Inhibition > Threshold) HTS->Hit_Identification Dose_Response Dose-Response and IC50/Ki Determination Hit_Identification->Dose_Response Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Cell_Based_Assays Secondary Screening: Cell-Based Assays (Viability, Apoptosis, etc.) Dose_Response->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Cell_Based_Assays->SAR_Studies Potent & Efficacious Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate Start Start SAR_Studies->Start Iterative Design & Synthesis

Caption: Experimental Workflow for Initial Screening.

G cluster_bacterial_cell Bacterial Cell PG_Precursor Peptidoglycan Precursor (Lipid II) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Cross_linking Peptidoglycan Cross-linking PBP->Cross_linking catalyzes Cell_Wall Stable Cell Wall Cross_linking->Cell_Wall Pyridinylboronic_Acid Pyridinylboronic Acid Derivative Pyridinylboronic_Acid->PBP inhibits Beta_Lactamase β-Lactamase Pyridinylboronic_Acid->Beta_Lactamase inhibits Beta_Lactam β-Lactam Antibiotic Beta_Lactamase->Beta_Lactam hydrolyzes Beta_Lactam->PBP inhibits Inactive_Antibiotic Inactive Antibiotic Beta_Lactam->Inactive_Antibiotic

Caption: Inhibition of Bacterial Cell Wall Synthesis.

References

The Interplay of Structure and Acidity: A Technical Guide to Substituted Pyridinylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinylboronic acids are a class of heterocyclic organoboron compounds that have garnered significant attention in medicinal chemistry and materials science. Their utility as building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules is well-established. The electronic properties of these compounds, specifically their Lewis acidity and pKa, are critical determinants of their reactivity, stability, and biological activity. This technical guide provides an in-depth exploration of the factors governing the acidity of substituted pyridinylboronic acids, presenting key quantitative data, detailed experimental protocols, and a conceptual framework for understanding their structure-property relationships.

Understanding the Acidity of Pyridinylboronic Acids

Arylboronic acids, including pyridinylboronic acids, are primarily considered Lewis acids due to the presence of a vacant p-orbital on the boron atom. In aqueous solution, they exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form through the addition of a hydroxide ion. The equilibrium constant for this reaction is expressed as a pKa value, which in this context, reflects the Lewis acidity of the boronic acid.

The pKa of a pyridinylboronic acid is influenced by two main factors: the inherent Lewis acidity of the boronic acid group and the electronic effects of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring, being electron-withdrawing, generally increases the acidity of the boronic acid compared to its phenylboronic acid counterpart. Furthermore, the position of the boronic acid group on the pyridine ring (2-, 3-, or 4-position) and the nature of any additional substituents significantly modulate the electronic properties and, consequently, the pKa.

Positional Isomerism and pKa

The position of the boronic acid group on the pyridine ring has a notable impact on the acidity of the molecule. The pKa values for the parent 2-, 3-, and 4-pyridinylboronic acids are presented in Table 1.

CompoundpKa1 (Pyridinium)pKa2 (Boronic Acid)
2-Pyridinylboronic Acid3.86[1]-
3-Pyridinylboronic Acid4.22[1]8.19
4-Pyridinylboronic Acid3.82[1]8.64

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature, ionic strength). The data presented here are from potentiometric titrations in aqueous solution.

The first pKa (pKa1) corresponds to the protonation of the pyridine nitrogen, forming a pyridinium ion. The second pKa (pKa2) corresponds to the equilibrium between the neutral boronic acid and the anionic boronate. The data indicates that 3-pyridinylboronic acid is the least acidic of the three isomers with respect to the boronic acid group.

Substituent Effects on Acidity: A Quantitative Perspective

The introduction of substituents onto the pyridine ring provides a powerful means to tune the Lewis acidity and pKa of pyridinylboronic acids. Electron-withdrawing groups (EWGs) generally increase acidity (decrease pKa) by stabilizing the negatively charged boronate form through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (increase pKa).

Hammett Equation: log(K/K₀) = ρσ

where:

  • K is the acid dissociation constant of the substituted acid.

  • K₀ is the acid dissociation constant of the unsubstituted acid.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant.

Table 2 presents the pKa values and corresponding Hammett constants for a series of meta- and para-substituted phenylboronic acids. This data serves as a valuable proxy for understanding the expected trends in substituted pyridinylboronic acids.

Substituent (X)PositionHammett Constant (σ)pKa
-H-0.008.83
-CH₃para-0.179.03
-OCH₃para-0.279.14
-Clmeta0.378.28
-Clpara0.238.49
-Brmeta0.398.25
-Brpara0.238.48
-CNmeta0.568.04
-CNpara0.667.95
-NO₂meta0.717.90
-NO₂para0.787.78

Data adapted from "Tautomeric equilibria and binding selectivity of pyridineboronic acids," The Royal Society of Chemistry.

A plot of pKa versus the Hammett sigma constant (a Hammett plot) for this data would show a positive slope (ρ > 0), indicating that electron-withdrawing groups (more positive σ) lead to a lower pKa (stronger acid). This relationship provides a predictive tool for estimating the pKa of new pyridinylboronic acid derivatives.

Quantifying Lewis Acidity: The Gutmann-Beckett Method

While pKa in aqueous solution is a practical measure of acidity, a more direct quantification of Lewis acidity can be achieved using the Gutmann-Beckett method. This technique involves the use of a Lewis base probe, typically triethylphosphine oxide (Et₃PO), and monitoring its ³¹P NMR chemical shift upon interaction with the Lewis acid (the boronic acid). The change in the ³¹P chemical shift is used to calculate the acceptor number (AN), a dimensionless value that represents the Lewis acidity of the compound.

A higher acceptor number indicates a stronger Lewis acid. This method is particularly useful for comparing the Lewis acidity of a series of compounds in a non-aqueous solvent, thus isolating the intrinsic electronic effects from the complexities of aqueous equilibria. For instance, studies on fluorinated phenylboronic acids have shown a clear correlation between the degree of fluorination and the acceptor number, with more electron-withdrawing fluorine substituents leading to higher AN values.

Experimental Protocols

Accurate determination of pKa and Lewis acidity is crucial for understanding and utilizing pyridinylboronic acids. The following sections provide detailed methodologies for these key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Methodology:

  • Preparation of the Analyte Solution: A known concentration of the pyridinylboronic acid (typically in the range of 1-10 mM) is prepared in a suitable solvent, usually deionized water or a mixed aqueous-organic solvent system to ensure solubility. The ionic strength of the solution is typically maintained at a constant level (e.g., 0.1 M) using an inert salt like KCl or NaCl.

  • Titration Setup: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) is added to the analyte solution in small, precise increments using a calibrated burette or an automated titrator.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.

  • Data Analysis: The titration data (pH versus volume of titrant added) is plotted. The pKa is determined from the half-equivalence point of the titration curve, where half of the boronic acid has been converted to its boronate form. More sophisticated analysis can be performed using specialized software that fits the entire titration curve to the appropriate equilibrium model.

experimental_workflow_pka cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Pyridinylboronic Acid Solution B Add Inert Salt (e.g., KCl) A->B D Titrate with NaOH B->D C Standardize NaOH Titrant C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve E->F G Determine pKa from Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lewis Acidity by the Gutmann-Beckett Method (³¹P NMR)

This method provides a quantitative measure of Lewis acidity in a non-coordinating solvent.

Methodology:

  • Sample Preparation: A solution of the Lewis base probe, triethylphosphine oxide (Et₃PO), is prepared in a dry, non-coordinating deuterated solvent (e.g., CD₂Cl₂ or C₆D₆). A reference standard (e.g., triphenylphosphine oxide) may also be included.

  • Reference Spectrum: The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine its chemical shift (δ_ref).

  • Complex Formation: A known amount of the pyridinylboronic acid is added to the Et₃PO solution.

  • Measurement: The ³¹P NMR spectrum of the mixture is recorded, and the new chemical shift of the Et₃PO-boronic acid adduct (δ_sample) is determined.

  • Calculation of Acceptor Number (AN): The acceptor number is calculated using the following formula:

    AN = 2.21 * (δ_sample - δ_ref)

    where δ_ref is the chemical shift of Et₃PO in a non-coordinating solvent (e.g., hexane).

experimental_workflow_lewis_acidity cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_analysis Data Analysis A Prepare Et3PO Solution in Deuterated Solvent B Record 31P NMR of Et3PO (δ_ref) A->B C Add Pyridinylboronic Acid B->C D Record 31P NMR of Mixture (δ_sample) C->D E Calculate Δδ = δ_sample - δ_ref D->E F Calculate Acceptor Number (AN) E->F

Caption: Workflow for Lewis acidity determination by the Gutmann-Beckett method.

Logical Relationships and Applications in Drug Discovery

The Lewis acidity and pKa of substituted pyridinylboronic acids are not merely academic parameters; they have profound implications for drug design and development. The ability of the boronic acid moiety to form reversible covalent bonds with diols is central to many of its biological applications, including the development of sensors for carbohydrates and inhibitors of enzymes that process diol-containing substrates.

The pH at which this interaction occurs is critically dependent on the pKa of the boronic acid. For effective binding at physiological pH (~7.4), the pKa of the boronic acid should ideally be close to this value. Therefore, the ability to fine-tune the pKa through the introduction of appropriate substituents on the pyridine ring is a key strategy in the design of pyridinylboronic acid-based therapeutics and diagnostics.

logical_relationship substituent Substituent on Pyridine Ring lewis_acidity Lewis Acidity (pKa) substituent->lewis_acidity Modulates binding_affinity Diol Binding Affinity at Physiological pH lewis_acidity->binding_affinity Determines biological_activity Biological Activity (e.g., Enzyme Inhibition) binding_affinity->biological_activity Influences

Caption: Relationship between substituent, acidity, and biological activity.

Conclusion

The Lewis acidity and pKa of substituted pyridinylboronic acids are fundamental properties that govern their chemical and biological behavior. A thorough understanding of how positional isomerism and substituent effects influence these parameters is essential for the rational design of new molecules with tailored properties. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of these key descriptors. As the field of drug discovery continues to leverage the unique chemistry of boron, the principles and data presented herein will serve as a valuable resource for researchers working at the interface of chemistry, biology, and medicine.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (5-Chloro-2-propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential safety and handling precautions for (5-Chloro-2-propoxypyridin-3-yl)boronic acid. Boronic acids are a cornerstone of modern synthetic chemistry, particularly in the realm of cross-coupling reactions for pharmaceutical development. However, their safe and effective use necessitates a thorough understanding of their potential hazards and the implementation of robust handling protocols. This document outlines the critical safety information, proper handling procedures, and emergency responses to ensure a secure laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following information is synthesized from the SDSs of structurally analogous boronic acid derivatives and should be used as a comprehensive guideline. It is imperative to supplement this guide with a substance- and process-specific risk assessment before commencing any experimental work.

Hazard Identification and Classification

Based on data from similar boronic acid compounds, this compound is anticipated to present the following hazards.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is paramount to minimize exposure and ensure personal safety.

EquipmentSpecifications
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) and a lab coat. Long-sleeved clothing is recommended.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when engineering controls are insufficient or during spill cleanup.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Handling

Proper storage and handling are critical to maintaining the integrity of the compound and preventing accidental exposure.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Refrigeration may be recommended for long-term stability.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not get in eyes, on skin, or on clothing.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

Experimental Protocol: General Procedure for Handling Boronic Acids in a Laboratory Setting

The following is a generalized protocol for the safe handling of a boronic acid derivative during a typical laboratory workflow.

  • Preparation:

    • Conduct a pre-work risk assessment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid boronic acid within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.

    • Use anti-static measures if necessary.

    • Carefully transfer the desired amount of the solid to a clean, dry reaction vessel.

  • Reaction Setup:

    • Add solvents and other reagents to the reaction vessel within the fume hood.

    • Ensure the reaction apparatus is securely clamped and assembled correctly.

    • If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

  • Work-up and Purification:

    • Conduct all extraction, filtration, and purification steps within the fume hood.

    • Be mindful of potential splashes and aerosol generation.

  • Waste Disposal:

    • Dispose of all waste materials, including empty containers, contaminated gloves, and reaction residues, in accordance with local, state, and federal regulations.[1] Boronic acid waste is typically classified as hazardous.[1]

Physical and Chemical Properties

While specific data for this compound is not available, the following table summarizes general properties of similar boronic acid compounds.

PropertyTypical Value/Observation
Appearance White to off-white solid
Stability Generally stable under normal conditions, but may be sensitive to moisture and air.[1]
Hazardous Decomposition Products Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

  • Strong oxidizing agents

  • Strong acids[1]

Visualizing the Workflow: Safe Handling of Boronic Acid Derivatives

The following diagram illustrates a standard workflow for the safe handling of a powdered chemical reagent like this compound in a research laboratory.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment PPE_Check Don PPE Risk_Assessment->PPE_Check Weighing Weigh Compound PPE_Check->Weighing Reaction Set up Reaction Weighing->Reaction Workup Perform Work-up & Purification Reaction->Workup Decontamination Decontaminate Work Area Workup->Decontamination Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal Remove_PPE Remove PPE Waste_Disposal->Remove_PPE End End Remove_PPE->End Start Start Start->Risk_Assessment

References

Preliminary Investigation of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid with potential applications as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. While specific catalytic applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest a primary role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This technical guide provides a preliminary investigation into its potential catalytic use, drawing upon data from structurally analogous compounds to infer its reactivity and outline detailed experimental protocols.

Introduction

Substituted pyridines are ubiquitous scaffolds in a vast array of biologically active compounds. The development of efficient synthetic methodologies to access functionalized pyridine derivatives is therefore a cornerstone of modern medicinal chemistry. Boronic acids, and their derivatives, have emerged as indispensable tools in this endeavor due to their stability, low toxicity, and broad functional group tolerance in cross-coupling reactions.[1]

This compound (CAS 1217501-43-3)[2] incorporates several key features that make it an attractive building block for synthetic chemists. The boronic acid moiety at the 3-position allows for the formation of new carbon-carbon bonds, while the chloro and propoxy substituents at the 5- and 2-positions, respectively, offer sites for further functionalization and can influence the electronic properties and steric environment of the pyridine ring.

This guide will focus on the most probable application of this compound: its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds.

Synthesis of this compound

The synthesis of pyridinylboronic acids can be achieved through several established methods. The most common and industrially scalable approach involves a halogen-metal exchange followed by borylation.

General Synthetic Pathway

A plausible synthetic route to this compound would likely start from a corresponding dihalopyridine. The general workflow is depicted below.

Synthesis_Workflow Start 3-Bromo-5-chloro-2-propoxypyridine Step1 Halogen-Metal Exchange (e.g., n-BuLi, -78 °C) Start->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 Borylation (e.g., Triisopropyl borate) Intermediate->Step2 Borate_Ester Boronic Ester Intermediate Step2->Borate_Ester Step3 Hydrolysis (e.g., aq. HCl) Borate_Ester->Step3 End This compound Step3->End

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established procedures for the synthesis of similar pyridinylboronic acids.[3]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-bromo-5-chloro-2-propoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Halogen-Metal Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equiv, 2.5 M in hexanes) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Borylation: Triisopropyl borate (1.2 equiv) is added dropwise, again maintaining the temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid and stirred for 1 hour. The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then brought to a pH of approximately 7 with a saturated sodium bicarbonate solution, leading to the precipitation of the boronic acid.

  • Purification: The solid product is collected by filtration, washed with cold water and a minimal amount of cold diethyl ether, and then dried under vacuum to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound in catalysis is as a substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides.[1][4]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (ArB(OH)2, Base) PdII->Transmetal PdII_Ar R'-Pd(II)L_n-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R'-Ar RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, adapted from a methodological guide for a similar substrate.[4]

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.

  • Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Expected Reactivity and Scope (Data Table based on Analogs)

While specific quantitative data for this compound is not available, the following table summarizes expected yields for the Suzuki-Miyaura coupling with various aryl halides, based on published data for similar substituted pyridinylboronic acids.[5]

EntryAryl Halide (R'-X)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
21-Bromo-4-methoxybenzenePd(dppf)Cl₂Cs₂CO₃DMF90880-90
32-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1101675-85
44-ChlorobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1002470-80

Note: The yields presented are estimates based on analogous reactions and may vary for the specific substrate.

Conclusion

This compound represents a potentially valuable and versatile building block for the synthesis of complex substituted pyridines. Based on the well-established chemistry of analogous compounds, its primary application is expected to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The provided generalized synthetic and coupling protocols offer a starting point for researchers interested in exploring the utility of this compound. Further experimental investigation is required to fully elucidate its reactivity, scope, and potential in the development of novel pharmaceuticals and other functional materials.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-Chloro-2-propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (5-Chloro-2-propoxypyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The following protocol is based on established methodologies for the coupling of substituted pyridylboronic acids with various aryl and heteroaryl halides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organohalide or triflate.[1] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents.[2]

This compound provides a functionalized pyridine scaffold that can be incorporated into target molecules. The presence of the chloro and propoxy substituents allows for further chemical modifications, making it a valuable intermediate in the synthesis of novel compounds for drug development.

Data Presentation: Reaction Parameters and Yields

The successful outcome of a Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions that have proven effective for the coupling of analogous pyridylboronic acids and can serve as a starting point for optimization with this compound.

EntryAryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O (5:1)1001885-95
21-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)801280-90
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene1101675-85
44-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3)1,4-Dioxane/H₂O (10:1)1002470-80

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reagents: This compound, Aryl Halide, Catalyst, Ligand, Base B Add to Oven-Dried Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Anhydrous/Degassed Solvents (Dioxane/H₂O) C->D E Heat and Stir (e.g., 100°C, 18h) D->E F Cool to Room Temperature and Quench E->F G Liquid-Liquid Extraction (Ethyl Acetate/Water) F->G H Dry, Filter, and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Final Product I->J Characterization (NMR, MS, etc.)

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application of (5-Chloro-2-propoxypyridin-3-yl)boronic acid in Drug Discovery: A Focus on IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a valuable heterocyclic building block for the synthesis of complex molecules in the field of drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. This reagent is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds to construct the core structures of novel therapeutic agents.

This application note will detail the use of this compound in the context of developing inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the innate immune response and a promising target for autoimmune diseases and certain cancers. We will use the clinical candidate Zimlovisertib (PF-06650833) , a potent and selective IRAK4 inhibitor, as a case study to illustrate a potential application.

Target Profile: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation of these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors, most notably NF-κB. This, in turn, drives the expression of pro-inflammatory cytokines and chemokines.[2][3][4] Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of various inflammatory and autoimmune disorders, including rheumatoid arthritis and lupus.[2][5][6] Therefore, inhibiting IRAK4 is a promising therapeutic strategy to modulate the inflammatory response.[2][6]

The signaling cascade initiated by TLR/IL-1R activation leading to inflammation is depicted below.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR/IL-1R Activation MyD88 MyD88 Recruitment TLR_IL1R->MyD88 IRAK4 IRAK4 Activation MyD88->IRAK4 IRAK1_2 IRAK1/2 Phosphorylation IRAK4->IRAK1_2 TRAF6 TRAF6 Activation IRAK1_2->TRAF6 TAK1 TAK1 Activation TRAF6->TAK1 IKK IKK Complex Activation TAK1->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

IRAK4 Signaling Cascade

Case Study: Zimlovisertib (PF-06650833), a Clinical IRAK4 Inhibitor

Zimlovisertib (PF-06650833) is a potent and selective, orally available small molecule inhibitor of IRAK4 that has been in clinical development for the treatment of rheumatoid arthritis and other autoimmune diseases.[6][7][8][9] The structure of Zimlovisertib features a central isoquinoline carboxamide moiety.

The pharmacological properties of Zimlovisertib highlight its high potency and selectivity for IRAK4.

Assay Type Parameter Value Reference
Enzyme Assay IRAK4 IC500.2 nM[7]
Cell-based Assay (PBMC) R848-stimulated TNFα production IC502.4 nM[7][10]
Kinase Selectivity Highly selective against a panel of >200 kinases-[11]

Proposed Application: Synthesis of a Zimlovisertib Analog via Suzuki-Miyaura Coupling

This compound can be utilized in a Suzuki-Miyaura coupling reaction to synthesize analogs of Zimlovisertib, where the isoquinoline core is replaced by the 5-chloro-2-propoxypyridine moiety. This reaction would couple the boronic acid with a suitable functionalized pyrrolidinone derivative.

The proposed experimental workflow for such a synthesis is outlined below.

Suzuki_Coupling_Workflow Workflow for Synthesis of Zimlovisertib Analog Start Starting Materials: This compound & Halogenated Pyrrolidinone Reaction_Setup Reaction Setup: - Add reactants, palladium catalyst, base, and solvent to flask - Purge with inert gas Start->Reaction_Setup Heating Heating and Stirring: - Heat reaction mixture to specified temperature - Monitor reaction progress by TLC or LC-MS Reaction_Setup->Heating Workup Aqueous Workup: - Cool reaction mixture - Partition between organic solvent and water - Separate layers Heating->Workup Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify crude product by column chromatography Workup->Purification Analysis Characterization: - Confirm structure and purity by NMR, MS, and HPLC Purification->Analysis Final_Product Final Product: Zimlovisertib Analog Analysis->Final_Product

Synthetic Workflow Diagram

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a hypothetical halogenated pyrrolidinone intermediate, 1-((6-bromo-7-methoxyisoquinolin-1-yl)oxy)methyl)-3-ethyl-4-fluoropyrrolidin-5-one, to form a key biaryl bond present in Zimlovisertib analogs.

Materials:

  • This compound

  • 1-(((2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl)methoxy)-6-bromo-7-methoxyisoquinoline (or a similar halogenated coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add the halogenated pyrrolidinone derivative (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (0.05-0.1 eq).

    • The flask is sealed with a septum and evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution:

    • The reaction mixture is stirred and heated to a temperature between 80-100 °C.

    • The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

  • Characterization:

    • The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol provides a general framework. The specific choice of catalyst, base, solvent, and reaction temperature may need to be optimized for the specific substrates being used.

Conclusion

This compound is a key building block for medicinal chemists, enabling the efficient synthesis of novel compounds with therapeutic potential. Its application in the synthesis of IRAK4 inhibitors, as exemplified by the potential to create analogs of the clinical candidate Zimlovisertib, underscores its importance in the development of treatments for inflammatory and autoimmune diseases. The robust and versatile nature of the Suzuki-Miyaura coupling allows for the incorporation of this substituted pyridine moiety into a wide range of molecular scaffolds, facilitating the exploration of new chemical space in drug discovery.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules with (5-Chloro-2-propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing (5-Chloro-2-propoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry. The primary focus of this document is the synthesis of Sonidegib (Odomzo®), an FDA-approved anticancer agent, via a Suzuki-Miyaura cross-coupling reaction.

Introduction

This compound is a versatile reagent in organic synthesis, particularly in the construction of complex biaryl structures that are often found in pharmacologically active compounds. Its utility is highlighted in the synthesis of Sonidegib, a potent inhibitor of the Hedgehog signaling pathway, which is crucial in the treatment of certain types of cancer, such as basal cell carcinoma.

Bioactive Molecule Profile: Sonidegib

Sonidegib is an orally bioavailable small molecule that functions as a Smoothened (Smo) antagonist. By selectively binding to the Smoothened receptor, a key transmembrane protein in the Hedgehog (Hh) signaling pathway, Sonidegib effectively inhibits the downstream signaling cascade. This disruption of the Hh pathway leads to the suppression of tumor growth in cancers where this pathway is aberrantly activated.

Biological Activity of Sonidegib
ParameterValueCell Line/Target
Mechanism of Action Smoothened (Smo) antagonistHedgehog Signaling Pathway
Approved Indication Locally advanced Basal Cell Carcinoma (BCC)-
Other Investigated Cancers Medulloblastoma, Pancreatic Cancer, Non-small cell lung cancer-

Synthetic Workflow for Sonidegib

The synthesis of Sonidegib involves a key Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide. The following diagram illustrates the overall synthetic strategy.

Sonidegib_Synthesis cluster_reactants Starting Materials cluster_synthesis Suzuki-Miyaura Coupling cluster_product Final Product BoronicAcid This compound Coupling Pd-catalyzed Cross-Coupling BoronicAcid->Coupling ArylHalide 2-Methyl-4'-(trifluoromethoxy)- [1,1'-biphenyl]-3-carbonyl chloride ArylHalide->Coupling Sonidegib Sonidegib Coupling->Sonidegib

Caption: Synthetic workflow for Sonidegib.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of a Sonidegib Precursor

This protocol describes the palladium-catalyzed cross-coupling of this compound with a suitable aryl bromide to form the biaryl core of Sonidegib.

Materials:

  • This compound

  • 6-(cis-2,6-dimethylmorpholin-4-yl)-3-bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-(cis-2,6-dimethylmorpholin-4-yl)-3-bromopyridine (1.0 eq).

  • Add this compound (1.1 eq) and potassium phosphate (1.5 eq).

  • In a separate vial, prepare a catalyst stock solution by dissolving Palladium(II) acetate (5 mol%) and Triphenylphosphine (15 mol%) in anhydrous THF.

  • Add the catalyst solution to the reaction flask.

  • Add a 2 wt % aqueous solution of a suitable surfactant (e.g., TPGS-750-M) as the reaction medium.

  • Stir the reaction mixture vigorously at 45 °C for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Quantitative Data:

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound6-(cis-2,6-dimethylmorpholin-4-yl)-3-bromopyridinePd(OAc)₂/PPh₃K₃PO₄THF/H₂O with surfactant4510>90
Amide Coupling to form Sonidegib

The biaryl intermediate from the Suzuki-Miyaura coupling is then coupled with 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid to yield Sonidegib.

(Note: The detailed protocol for this step can be found in relevant patents and publications regarding Sonidegib synthesis and is a standard amide bond formation reaction.)

Signaling Pathway

Sonidegib targets the Hedgehog signaling pathway. The following diagram illustrates the canonical pathway and the point of inhibition by Sonidegib.

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive inhibits SUFU SUFU GLI_inactive GLI (inactive) SUFU->GLI_inactive sequesters TargetGenes_off Target Gene Transcription OFF GLI_inactive->TargetGenes_off Hedgehog Hedgehog Ligand (e.g., SHH) PTCH1_bound PTCH1 Hedgehog->PTCH1_bound SMO_active SMO (active) PTCH1_bound->SMO_active inhibition lifted SUFU_released SUFU SMO_active->SUFU_released inhibits SUFU GLI_active GLI (active) (translocates to nucleus) SUFU_released->GLI_active releases TargetGenes_on Target Gene Transcription ON GLI_active->TargetGenes_on Sonidegib Sonidegib Sonidegib->SMO_active INHIBITS

Caption: Hedgehog Signaling Pathway and Sonidegib's point of inhibition.

Conclusion

This compound is a critical synthon for the efficient synthesis of the anticancer drug Sonidegib. The Suzuki-Miyaura coupling protocol outlined provides a robust and high-yielding method for the construction of the key biaryl scaffold. Understanding the mechanism of action of Sonidegib as a Hedgehog pathway inhibitor provides the rationale for its use in oncology and highlights the importance of targeted therapies in drug development. These notes are intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel bioactive molecules.

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (5-Chloro-2-propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the palladium-catalyzed coupling of (5-Chloro-2-propoxypyridin-3-yl)boronic acid with various aryl and heteroaryl halides. The presence of a chloro-substituent on the electron-deficient pyridine ring presents a challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity.[1] Therefore, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. These notes are based on established methodologies for structurally similar chloropyridines and aim to provide a robust starting point for reaction optimization.[2]

Catalyst and Ligand Selection

The successful coupling of less reactive aryl chlorides, such as 5-chloro-2-propoxypyridine derivatives, typically requires highly active palladium catalyst systems. The most effective systems often involve bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1]

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald (e.g., XPhos, SPhos) and Fu (e.g., P(t-Bu)3) groups are designed to be sterically demanding and highly electron-donating. The steric bulk facilitates the reductive elimination step of the catalytic cycle and can prevent the formation of inactive palladium dimers. The electron-rich nature of these ligands promotes the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[1]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable complexes with palladium. These catalysts, such as PEPPSI-IPr, are known for their high thermal stability and efficiency in coupling unreactive chlorides.[1]

Data Presentation: Catalyst System Comparison for Similar Substrates
Catalyst PrecursorLigandBaseSolvent SystemTemperature (°C)Time (h)Coupling PartnerExpected Yield Range (%)Reference
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 equiv.)1,4-Dioxane / H₂O (5:1)10012-24Aryl Bromide85-95[2][3]
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃ (2 equiv.)Toluene11012-24Aryl Chloride80-90[2]
Pd(PPh₃)₄ (2.5 mol%)-K₃PO₄ (2 equiv.)1,4-Dioxane / H₂O (4:1)9012Aryl Bromide75-85
PdCl₂(dppf) (10 mol%)-Na₃PO₄ (3 equiv.)1,4-Dioxane / H₂O (4:1)100-Aryl boronic ester50-70

Note: Yields are highly dependent on the specific coupling partner used. The data presented is an aggregation from protocols for similar chloropyridine substrates and should be used as a guideline for optimization.

Experimental Protocols

The following protocols are recommended starting points for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. It is advisable to perform small-scale test reactions to determine the optimal conditions for a specific substrate combination.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a robust starting point for coupling with aryl bromides and activated aryl chlorides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried vial with septum)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane (4 mL) followed by degassed water (0.8 mL) via syringe.[2]

  • Reaction: Place the vessel in a preheated heating block or oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.[2][3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2][3]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.[1][2][3]

Protocol 2: Alternative Procedure for Challenging Aryl Chlorides using Pd₂(dba)₃/XPhos

This protocol is recommended for less reactive aryl chloride coupling partners.

Materials:

  • This compound

  • Aryl or heteroaryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Toluene, anhydrous and degassed

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): In a glovebox, add this compound (1.2 mmol, 1.2 equiv.), the aryl chloride (1.0 mmol, 1.0 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a reaction vial containing a magnetic stir bar.[2]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.[2]

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block or oil bath at 110 °C. Stir the mixture vigorously for 12-24 hours.[2]

  • Monitoring, Work-up, and Purification: Follow steps 5-8 from Protocol 1 for reaction monitoring, work-up, and purification.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the active catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)₂ Base pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting and optimizing a palladium catalyst system for the coupling of this compound.

Workflow start Define Coupling Partners: This compound + Aryl Halide initial_screening Initial Catalyst Screening (Small Scale) start->initial_screening condition1 Condition 1: Pd(OAc)₂ / SPhos K₃PO₄, Dioxane/H₂O, 100°C initial_screening->condition1 condition2 Condition 2: Pd₂(dba)₃ / XPhos Cs₂CO₃, Toluene, 110°C initial_screening->condition2 condition3 Condition 3: Pd(PPh₃)₄ K₂CO₃, Dioxane/H₂O, 90°C initial_screening->condition3 analysis Analyze Results (TLC, LC-MS, Yield) condition1->analysis condition2->analysis condition3->analysis optimization Optimization of Best Condition (Temperature, Time, Stoichiometry) analysis->optimization Select best hit scale_up Scale-up Reaction optimization->scale_up end Final Product scale_up->end

Catalyst Selection Workflow

References

Application Notes and Protocols for the Cross-Coupling of (5-Chloro-2-propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a key building block in medicinal chemistry, most notably in the synthesis of Factor Xa inhibitors such as Apixaban.[1] Its utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form crucial carbon-carbon bonds.[2][3] This document provides detailed application notes and optimized protocols for the efficient cross-coupling of this boronic acid with relevant aryl and heteroaryl halides, a critical step in the synthesis of complex pharmaceutical intermediates.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl and heteroaryl structures due to its mild reaction conditions and tolerance of a wide range of functional groups.[4] The general mechanism involves a catalytic cycle with a palladium(0) species, comprising oxidative addition, transmetalation, and reductive elimination steps.[2]

Optimal Reaction Conditions for Suzuki-Miyaura Coupling

The successful cross-coupling of this compound is dependent on the careful selection of catalyst, base, solvent, and temperature. The following table summarizes optimized conditions derived from analogous reactions in the synthesis of Apixaban precursors and related heteroaryl coupling reactions. The representative reaction involves the coupling with a halogenated pyrazolopyridinone, a core component of Apixaban.

Representative Reaction:

This compound + Halogenated Pyrazolopyridinone Derivative → Coupled Product

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(dppf) (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)PdCl₂(dppf) is often effective for coupling with aryl chlorides.[5] Pd(PPh₃)₄ is a common and reliable catalyst for a broad range of Suzuki couplings.[6]
Base K₂CO₃ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.)An aqueous solution of the base is typically used. Cesium carbonate can be more effective for challenging couplings.[7]
Solvent System 1,4-Dioxane/Water (4:1 to 10:1 v/v) or Toluene/WaterThe presence of water is often crucial for the transmetalation step.[2] Degassing the solvent is recommended to prevent catalyst deactivation.
Reaction Temperature 80-100 °CHeating is generally required to drive the reaction to completion.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC, LC-MS, or GC-MS.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl halide (e.g., bromo or iodo derivative) (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.01-0.05 equiv)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water)

  • Round-bottom flask or reaction vessel suitable for heating under an inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the aryl/heteroaryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture. If the catalyst is air-sensitive, it should be added under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-X (Halide) R-X->Oxidative\nAddition R-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-B(OH)2 R'-B(OH)2 (Boronic Acid) Base Base R'-B(OH)2->Base Base->Transmetalation R-Pd(II)L2-R' Ar-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' Ar-R' (Product) Reductive\nElimination->R-R'

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Charge_Reactants Charge Flask with Boronic Acid, Halide, and Base Inert_Atmosphere Purge with Inert Gas (N2 or Ar) Charge_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add Palladium Catalyst Add_Solvent->Add_Catalyst Heat_Stir Heat and Stir Reaction Mixture Add_Catalyst->Heat_Stir Cool Cool to Room Temperature Heat_Stir->Cool Monitor by TLC/LC-MS Quench_Extract Quench with Water and Extract with Organic Solvent Cool->Quench_Extract Wash_Dry Wash with Brine and Dry Organic Layer Quench_Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

References

Use of (5-Chloro-2-propoxypyridin-3-yl)boronic acid as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxypyridin-3-yl)boronic acid is a valuable synthetic building block, particularly in the construction of complex heterocyclic molecules for pharmaceutical and medicinal chemistry applications. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties.[1][2] This reactivity profile makes it an important intermediate in the synthesis of targeted therapeutics, including kinase inhibitors. The electron-donating propoxy group and the electron-withdrawing chloro substituent on the pyridine ring modulate its reactivity and provide handles for further functionalization, making it a versatile reagent in drug discovery programs.[3]

One of the key areas where this building block shows potential is in the development of Tropomyosin receptor kinase (TRK) inhibitors.[4] TRK proteins are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[5][6][7] Aberrant TRK signaling, often caused by gene fusions, can lead to uncontrolled cell growth and proliferation, driving the progression of various cancers.[7][8][9] Consequently, inhibitors of the TRK signaling pathway have emerged as promising targeted cancer therapies.

Application: Synthesis of TRK Inhibitors

This compound serves as a key precursor for the pyridine core of potent and selective TRK inhibitors. Through a Suzuki-Miyaura coupling reaction, this boronic acid can be efficiently coupled with a variety of heterocyclic partners to construct the biaryl scaffold characteristic of many kinase inhibitors. A notable example of a drug class where such building blocks are employed is in the synthesis of compounds like Larotrectinib and Repotrectinib, which are approved for the treatment of cancers harboring NTRK gene fusions. While the precise public documentation for this specific boronic acid in these syntheses can be proprietary, the general synthetic strategy is well-established in the field.[10][11]

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

The TRK signaling pathway is initiated by the binding of neurotrophins to their respective TRK receptors (TrkA, TrkB, and TrkC), leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain.[6][7] This activation triggers downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, which regulate cell proliferation, survival, and differentiation.[5][9] In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of these downstream pathways and promoting tumorigenesis.[7][8] TRK inhibitors act by blocking the ATP-binding site of the TRK kinase domain, thereby inhibiting its activity and shutting down the aberrant signaling.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Activates Neurotrophin Neurotrophin Neurotrophin->TRK Binds Ras Ras Dimerization->Ras Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription TRKi TRK Inhibitor (e.g., Larotrectinib) TRKi->Dimerization Inhibits Suzuki_Workflow start Start setup Reaction Setup: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst & Ligand - Base - Solvent start->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert reaction Heating & Stirring (e.g., 80-110 °C) inert->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup - Dilute with organic solvent - Wash with water/brine monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Solid-Phase Synthesis of Substituted Boronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted boronic acids and their derivatives are increasingly pivotal in medicinal chemistry and drug discovery. Their unique ability to form reversible covalent bonds with biological nucleophiles makes them potent enzyme inhibitors. Solid-phase synthesis (SPS) has emerged as a powerful strategy for the rapid and efficient generation of libraries of boronic acid-containing compounds, particularly peptide boronic acids, accelerating the drug development process. This document provides an overview of the applications, detailed experimental protocols, and quantitative data related to the solid-phase synthesis of substituted boronic acids.

Applications in Drug Discovery and Medicinal Chemistry

The solid-phase approach to synthesizing substituted boronic acids offers significant advantages, including simplified purification, the potential for automation and high-throughput synthesis, and the ability to construct complex molecules that would be challenging to produce using traditional solution-phase chemistry.[1][2]

Key applications include:

  • Peptide Boronic Acid Synthesis: Solid-phase peptide synthesis (SPPS) techniques have been successfully adapted for the synthesis of C-terminal peptide boronic acids.[3][4][5] This has been instrumental in the development of proteasome inhibitors like Bortezomib and Ixazomib, which are approved for the treatment of multiple myeloma.[1] The boronic acid moiety in these drugs forms a stable tetrahedral adduct with the N-terminal threonine residue in the proteasome's active site, leading to potent and reversible inhibition.[1][6]

  • Fragment Libraries for Drug Screening: Boronic acid-containing fragments are valuable components of fragment-based drug discovery (FBDD) libraries.[] These libraries are used to screen for small molecules that bind to biological targets, providing starting points for the development of new drugs. Solid-phase synthesis enables the efficient production of diverse boronic acid fragment libraries.[]

  • Covalent Inhibitors: The Lewis acidic nature of the boron atom allows boronic acids to act as reversible covalent inhibitors of various enzymes.[1] Solid-phase synthesis facilitates the generation of libraries of these compounds for screening against different enzyme targets.

  • Chemical Probes and Sensors: Boronic acids are utilized in the development of chemical probes and sensors, for example, for the detection of saccharides.[8] The ability to attach these molecules to a solid support simplifies their use in various analytical and diagnostic applications.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the solid-phase synthesis of substituted boronic acids.

// Styling Resin [fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: General workflow for solid-phase synthesis of peptide boronic acids.

// Styling Resin [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Workflow for solid-phase Suzuki-Miyaura cross-coupling.

Quantitative Data Summary

The efficiency of solid-phase synthesis of substituted boronic acids can be evaluated by the overall yield of the final product. The following table summarizes the reported yields for the synthesis of Bortezomib and Ixazomib using a solid-phase approach.

CompoundNumber of Steps (from loaded resin)Overall YieldPurityReference
Bortezomib754%>95%[1][2]
Ixazomib749%>95%[1][2]

Detailed Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of α-aminoboronic acid peptides, based on published literature.[1]

Protocol 1: General Procedure for Solid-Phase Synthesis of α-Aminoboronic Acids

This protocol outlines the general steps for resin preparation, Fmoc deprotection, and peptide coupling.

Materials:

  • 1-Glycerol polystyrene resin

  • Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the 1-glycerol polystyrene resin in CH₂Cl₂ for 30 minutes. Filter the resin and dry it under vacuum.[1]

  • Fmoc Deprotection: Add a solution of 10% piperidine in DMF to the resin. Shake the suspension for 20 minutes. Filter and wash the resin thoroughly with DMF and CH₂Cl₂.[1]

  • Peptide Coupling: In a reaction vessel, combine the deprotected resin, the desired Fmoc-amino acid (3.0 equiv.), TBTU (3.0 equiv.), and DIPEA (4.0 equiv.) in DMF. Shake the mixture for 1-2 hours at room temperature. Monitor the reaction for completion (e.g., using a Kaiser test). Once complete, filter and wash the resin with DMF and CH₂Cl₂.[1]

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Synthesis of (R)-Boroleucine Hydrochloride

This protocol describes the deprotection of a boronic acid pinanediol ester.

Materials:

  • (R)-Boroleucine-(1S,2S,3R,5S)-(+)-2,3-pinanediol ester trifluoroacetate

  • Isobutylboronic acid

  • Heptane

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Suspend (R)-Boroleucine-(1S,2S,3R,5S)-(+)-2,3-pinanediol ester trifluoroacetate (1.00 equiv.) and isobutylboronic acid (1.05 equiv.) in heptane.[1]

  • Add an equal volume of aqueous hydrochloric acid.[1]

  • Stir the reaction mixture at room temperature for two hours, monitoring for the consumption of the starting material.[1]

  • Upon completion, dilute the reaction mixture with water and heptane.[1]

  • Separate the aqueous layer and concentrate it under reduced pressure to obtain (R)-boroleucine hydrochloride as a white solid.[1]

Protocol 3: Solid-Phase Synthesis of Bortezomib

This protocol provides a specific example of the synthesis of a dipeptide boronic acid, Bortezomib, on a solid support.

Procedure:

  • Loading: Load (R)-boroleucine hydrochloride onto the 1-glycerol polystyrene resin.

  • Fmoc Deprotection: Perform Fmoc deprotection using 10% piperidine in DMF.

  • First Coupling: Couple Fmoc-Phe-OH using TBTU and DIPEA in DMF.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Second Coupling: Couple pyrazinoic acid using TBTU and DIPEA in DMF.

  • Cleavage: Cleave the final compound from the resin. The specific cleavage cocktail will depend on the protecting groups used. For boronic esters, a mixture of THF and water can be used for hydrolysis.[1]

  • Purification: Purify the crude product by HPLC to obtain Bortezomib.

Protocol 4: Solid-Phase Synthesis of Ixazomib

This protocol details the solid-phase synthesis of the dipeptide boronic acid, Ixazomib.

Procedure:

  • Loading: Load the appropriate α-aminoboronic acid derivative onto the 1-glycerol polystyrene resin.

  • Fmoc Deprotection: Perform Fmoc deprotection using piperidine in DMF.[1]

  • First Coupling: Couple Fmoc-Gly-OH using TBTU and DIPEA in DMF.[1]

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.[1]

  • Second Coupling: Couple 2,5-dichlorobenzoic acid to the N-terminus.[1]

  • Cleavage: Perform boronic ester hydrolysis using a mixture of THF and water to cleave the product from the resin.[1]

  • Purification: Purify the crude product to obtain Ixazomib.[1]

These protocols highlight the versatility and efficiency of solid-phase synthesis for generating complex boronic acid-containing molecules. The ability to assemble these compounds on a solid support streamlines the synthetic process, making it an invaluable tool for drug discovery and development.

References

Application Notes and Protocols for the Development of Novel Agrochemicals Using Pyridinylboronic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylboronic acids and their derivatives are pivotal intermediates in the synthesis of a wide array of novel agrochemicals. Their utility primarily stems from their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This reaction is instrumental in constructing the biaryl and heteroaryl scaffolds that are common in modern fungicides, herbicides, and insecticides.[1][2][3] The pyridine moiety is a crucial component in many biologically active molecules, and its incorporation into complex structures via pyridinylboronic acid intermediates offers a versatile strategy for the discovery of new crop protection agents.[4][5]

These application notes provide an overview of the use of pyridinylboronic acid intermediates in the development of novel agrochemicals, including detailed experimental protocols and data on their biological activities.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl and heteroaryl compounds. It involves the reaction of an organoboron compound, such as a pyridinylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. The mild reaction conditions, high functional group tolerance, and the commercial availability of many boronic acids make this reaction highly suitable for agrochemical research and development.[6][7]

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents Pyridinylboronic_Acid Pyridinylboronic Acid (or ester) Product Biaryl Pyridine Product (Novel Agrochemical Scaffold) Pyridinylboronic_Acid->Product + Aryl_Halide Aryl/Heteroaryl Halide (X = Cl, Br, I) Aryl_Halide->Product + Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) Catalyst->Product Ligand Ligand (e.g., SPhos) Ligand->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Application in Fungicide Development

Pyridinylboronic acids are valuable precursors for the synthesis of novel fungicides. The resulting pyridine-containing compounds can act as succinate dehydrogenase inhibitors (SDHIs) or exhibit other mechanisms of antifungal action.[4]

Synthesis of Novel Pyridine Carboxamide Fungicides

A series of novel pyridine carboxamides with a diarylamine-modified scaffold have been synthesized and shown to exhibit significant antifungal activity. The key step in the synthesis of the biaryl backbone of these compounds can be achieved through a Suzuki-Miyaura coupling reaction.

Table 1: Antifungal Activity of Novel Pyridine Carboxamides [4]

Compound IDRIn Vitro Inhibition (%) against Botrytis cinereaIn Vivo Control Effect (%) against Botrytis cinerea
3fH76.9Good
3g4-CH₃65.2Moderate
3h4-F58.3Moderate
3i4-Cl62.5Moderate
3j4-Br68.1Moderate
Thifluzamide-85.3High
Experimental Protocol: Synthesis of a 2,3'-Bipyridine Scaffold

This protocol describes a general method for the Suzuki-Miyaura coupling of a chloropyridine with a pyridinylboronic acid to generate a bipyridine scaffold, a common core in potential fungicides.[1]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Fungicide_Synthesis_Workflow cluster_synthesis Synthesis of 2,3'-Bipyridine Scaffold start Start: Reactants & Reagents setup 1. Reaction Setup in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Anhydrous Solvents inert->solvent react 4. Heat and Stir (100°C, 18h) solvent->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor workup 6. Work-up and Extraction monitor->workup purify 7. Purify by Column Chromatography workup->purify end End: Purified 2,3'-Bipyridine purify->end

Caption: Experimental workflow for bipyridine synthesis.

Application in Herbicide Development

The synthesis of novel herbicides often involves the creation of complex molecular structures, where pyridinylboronic acids can serve as key building blocks. For instance, novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to possess herbicidal activity.[8]

Synthesis of Novel Pyrazole Herbicides

The synthesis of these herbicidal compounds involves a multi-step process where a key step is the Suzuki cross-coupling reaction to link the pyridine and phenyl rings.

Table 2: Herbicidal Activity of Novel Pyrazole Derivatives [8]

Compound IDPost-emergence Herbicidal Activity (% Inhibition at 150 g/ha) on Digitaria sanguinalisPost-emergence Herbicidal Activity (% Inhibition at 150 g/ha) on Echinochloa crus-galli
7a6550
7b7060
7c8575
7d9080
Mesotrione9590
Experimental Protocol: Suzuki Cross-Coupling for a Phenylpyridine Intermediate

This protocol outlines the synthesis of a 2-phenylpyridine intermediate, a crucial step in the generation of the novel pyrazole herbicides.[8]

Materials:

  • 2-Chloropyridine derivative

  • p-Hydroxyphenylboronic acid

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 2-chloropyridine derivative (1.0 eq) and p-hydroxyphenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the mixture with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Herbicide_Intermediate_Synthesis cluster_synthesis Synthesis of Phenylpyridine Intermediate start Start: Reactants in Dioxane/Water inert 1. Purge with Inert Gas start->inert reagents 2. Add Pd(dppf)Cl₂ and K₂CO₃ inert->reagents react 3. Reflux (90-100°C, 12-24h) reagents->react monitor 4. Monitor Reaction (TLC) react->monitor workup 5. Extraction with Ethyl Acetate monitor->workup purify 6. Purify by Column Chromatography workup->purify end End: Purified Phenylpyridine Intermediate purify->end

Caption: Workflow for phenylpyridine intermediate synthesis.

Application in Insecticide Development

The development of novel insecticides also benefits from the use of pyridinylboronic acid intermediates. The resulting biaryl pyridine structures can be designed to target specific receptors in insects. For example, novel pyridylpyrazole acid derivatives have been synthesized and show promising insecticidal activities.[9][10]

Synthesis of Novel Pyridylpyrazole Insecticides

The synthesis of these insecticides involves the coupling of a pyrazole carboxylic acid with an aniline derivative. The aniline derivative itself can be synthesized using a Suzuki-Miyaura coupling involving a pyridinylboronic acid.

Table 3: Insecticidal Activity of Novel Pyridylpyrazole Amides against Oriental Armyworm (Mythimna separata) [9]

Compound IDR⁴R⁵Mortality (%) at 10 µg/mL
7cHHCl>70 (at 25 µg/mL)
7iHClH>70 (at 25 µg/mL)
7lCH₃HH80
7pHCH₃H>70 (at 25 µg/mL)
7qHOCH₃H>70 (at 25 µg/mL)
Rynaxypyr™---100
Proposed Signaling Pathway for Ryanodine Receptor Targeting Insecticides

Many modern insecticides, including those with structures accessible through pyridinylboronic acid intermediates, target the ryanodine receptors in insects. This leads to the uncontrolled release of calcium, causing muscle contraction, paralysis, and death.

Ryanodine_Receptor_Pathway cluster_pathway Insecticidal Mechanism of Action insecticide Pyridylpyrazole Insecticide receptor Ryanodine Receptor (RyR) in Muscle Cell insecticide->receptor Binds to ca_release Uncontrolled Ca²⁺ Release from Sarcoplasmic Reticulum receptor->ca_release Activates muscle_contraction Continuous Muscle Contraction ca_release->muscle_contraction Leads to paralysis Paralysis muscle_contraction->paralysis Results in death Insect Death paralysis->death Causes

Caption: Ryanodine receptor signaling pathway disruption.

Conclusion

Pyridinylboronic acid intermediates are indispensable tools in the discovery and development of novel agrochemicals. Their versatility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a diverse range of pyridine-containing compounds with potent fungicidal, herbicidal, and insecticidal activities. The protocols and data presented herein provide a foundation for researchers to explore this promising area of agrochemical synthesis.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Couplings with (5-Chloro-2-propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive guide for utilizing (5-Chloro-2-propoxypyridin-3-yl)boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. The protocols and data presented herein are designed to facilitate the rapid and efficient synthesis of novel substituted pyridine derivatives, which are of significant interest in medicinal chemistry and drug discovery.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1] The incorporation of microwave irradiation dramatically accelerates this transformation, reducing reaction times from hours to minutes, often leading to improved yields and reproducibility.[1] This is especially beneficial when working with heterocyclic boronic acids, which can be susceptible to decomposition under prolonged heating.[1]

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[2] The primary advantages of using microwave irradiation for Suzuki couplings include:

  • Rapid Reaction Times: Significant reduction in reaction times from hours to minutes.[1]

  • Improved Yields: Minimized byproduct formation due to rapid heating often results in higher isolated yields.[1]

  • Enhanced Reproducibility: Precise temperature and pressure control leads to more consistent outcomes.[1]

  • Access to Novel Chemical Space: Efficient screening of reaction conditions allows for the exploration of a wider range of substrates.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for microwave-assisted Suzuki coupling reactions involving heteroaryl boronic acids, providing a starting point for optimization with this compound.

ParameterTypical ConditionsNotes
Aryl Halide Aryl bromides, iodides, or activated chlorides (1.0 equiv)Aryl chlorides may require more forcing conditions or specialized catalysts.[3][4]
Boronic Acid This compound (1.2 - 1.5 equiv)An excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄ (0.5 - 5 mol%), PdCl₂(dppf) (1 - 5 mol%)Catalyst choice can significantly impact reaction efficiency; screening may be necessary.[5][6]
Base K₂CO₃ (2.0 - 3.0 equiv), Cs₂CO₃ (2.0 equiv), K₃PO₄ (2.0 - 3.0 equiv)The choice of base can be critical, especially for heteroaryl substrates.[1][2]
Solvent System 1,4-Dioxane/H₂O (4:1), DMF/H₂O (4:1), Toluene/H₂O/EtOH (4:2:1)Aqueous solvent mixtures are common and often enhance reaction rates.[7][8]
Temperature 100 - 150 °CMicrowave reactors allow for precise temperature control above the solvent's boiling point.
Reaction Time 5 - 30 minutesReaction progress can be monitored by TLC or LC-MS to determine the optimal time.[2]

Experimental Protocols

This section provides a detailed, generalized protocol for the microwave-assisted Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv).

  • Add this compound (0.6 mmol, 1.2 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.025 mmol, 5 mol%).[2]

  • Add the base, for example, K₂CO₃ (1.0 mmol, 2.0 equiv).[2]

  • Add 4 mL of 1,4-dioxane and 1 mL of water.[2]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-chloro-2-propoxypyridine.

Mandatory Visualizations

G Experimental Workflow for Microwave-Assisted Suzuki Coupling reagents 1. Add Reagents to Microwave Vial (Aryl Halide, Boronic Acid, Catalyst, Base) solvent 2. Add Solvent System (e.g., Dioxane/Water) reagents->solvent seal 3. Seal Vial and Place in Microwave Reactor solvent->seal irradiate 4. Microwave Irradiation (e.g., 120 °C, 15 min) seal->irradiate cool 5. Cool to Room Temperature irradiate->cool workup 6. Aqueous Workup (Extraction with Ethyl Acetate) cool->workup purify 7. Purification (Column Chromatography) workup->purify product 8. Isolated Product purify->product

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2_oxidative Ar-Pd(II)Ln-X pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_transmetalation Ar-Pd(II)Ln-Ar' pd2_oxidative->pd2_transmetalation Transmetalation (Ar'B(OH)2, Base) pd2_transmetalation->pd0 Reductive Elimination product Ar-Ar' pd2_transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

How to prevent protodeboronation of (5-Chloro-2-propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (5-Chloro-2-propoxypyridin-3-yl)boronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes your starting material, leading to a lower yield of the desired product and the formation of 5-chloro-2-propoxypyridine as a byproduct, which can complicate purification. For pyridylboronic acids, the susceptibility to protodeboronation is influenced by the position of the boronic acid group and the electronic properties of other substituents on the pyridine ring.

Q2: How does the structure of this compound affect its stability?

A2: The boronic acid group is at the 3-position of the pyridine ring. Generally, 3-pyridylboronic acids are significantly more stable towards protodeboronation than their 2-pyridyl counterparts.[2][3] The electron-withdrawing nature of the chloro substituent and the pyridine nitrogen can influence the reactivity of the C-B bond. The 2-propoxy group is an electron-donating group, which can have a modest stabilizing effect.

Q3: What are the key factors that promote the protodeboronation of this compound?

A3: Several factors can increase the rate of protodeboronation:

  • pH: While 2-pyridylboronic acids are notoriously unstable at neutral pH, 3-pyridylboronic acids are generally more stable across a wider pH range. However, strongly acidic or basic conditions can still promote protodeboronation.[2][3]

  • Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[4]

  • Solvent: Protic solvents, especially water, can act as a proton source and facilitate the cleavage of the C-B bond.[4]

  • Reaction Time: Longer reaction times increase the likelihood of protodeboronation.

  • Catalyst System: In the context of cross-coupling reactions, a slow or inefficient catalyst can allow protodeboronation to become a significant competing reaction.

Q4: Is it necessary to convert this compound to a boronate ester?

A4: While 3-pyridylboronic acids are relatively stable, converting to a boronate ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, is a highly effective strategy to further minimize protodeboronation, especially in challenging cross-coupling reactions.[1] Boronate esters are generally more stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of desired product and significant formation of 5-chloro-2-propoxypyridine. High degree of protodeboronation.1. Optimize Reaction Temperature: Lower the reaction temperature. If using a palladium catalyst for a Suzuki-Miyaura coupling, screen for a more active catalyst that functions efficiently at lower temperatures. 2. Adjust pH: If the reaction is run under neutral conditions, consider using a mild base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) instead of strong bases like NaOH or KOH. For some pyridyl systems, slightly acidic or basic conditions can be more favorable than neutral pH. 3. Use a Boronate Ester: Convert the boronic acid to its pinacol or MIDA ester to increase stability. 4. Employ a Highly Active Catalyst: Use a modern, highly active palladium catalyst and ligand system to accelerate the desired cross-coupling reaction, thereby outcompeting protodeboronation.
Inconsistent reaction outcomes. Variability in reagent quality or reaction setup.1. Use Anhydrous Conditions: Ensure solvents and reagents are anhydrous, as water can be a proton source for protodeboronation. 2. Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen) to prevent both protodeboronation and oxidative degradation. 3. Reagent Quality: Use fresh, high-purity this compound.
Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation. Suboptimal reaction conditions or catalyst inefficiency.1. Screen Catalysts and Ligands: Test different palladium precatalysts and phosphine ligands to find a more efficient system for your specific substrates. 2. Solvent Screening: Evaluate different anhydrous solvents or solvent mixtures (e.g., dioxane, THF, toluene, DMF). 3. Increase Catalyst Loading: A modest increase in catalyst loading may improve the reaction rate.

Stability Data Overview

Compound Condition Reported Half-life (t₁/₂) at 70 °C Reference
3-Pyridylboronic acidpH 12 (aqueous-organic)> 1 week[2][3]
2-Pyridylboronic acidpH 7 (aqueous-organic)~25-50 seconds[2][3]
2-Pyridylboronic acidpH 1 or pH 13 (aqueous-organic)≥ 2 hours[4]

Note: The stability of this compound is expected to be comparable to that of 3-pyridylboronic acid, suggesting good stability under optimized conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl halide, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conversion to Pinacol Boronate Ester

This protocol describes the conversion of this compound to its more stable pinacol ester.

Materials:

  • This compound (1.0 equivalent)

  • Pinacol (1.1 equivalents)

  • Anhydrous solvent (e.g., toluene or THF)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.

  • Add a drying agent such as anhydrous MgSO₄ to the mixture.

  • Stir the mixture at room temperature for several hours to overnight.

  • Monitor the reaction by TLC or NMR to confirm the formation of the ester.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent reaction or purified by column chromatography if necessary.

Visualizing Workflows

Troubleshooting_Workflow start Low Yield and/or Significant Protodeboronation check_temp Is Reaction Temperature > 100°C? start->check_temp check_base Is a Strong Base (e.g., NaOH, KOH) Used? check_temp->check_base No sol_temp Lower Temperature (60-80°C) and/or Screen for a More Active Catalyst check_temp->sol_temp Yes check_catalyst Is the Reaction Sluggish? check_base->check_catalyst No sol_base Switch to a Milder Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) check_base->sol_base Yes check_reagent Are you using the free boronic acid? check_catalyst->check_reagent No sol_catalyst Screen for a More Active Catalyst/Ligand System or Increase Catalyst Loading check_catalyst->sol_catalyst Yes sol_reagent Convert to Pinacol or MIDA Ester check_reagent->sol_reagent Yes end Problem Resolved check_reagent->end No, already using ester sol_temp->end sol_base->end sol_catalyst->end sol_reagent->end Competing_Pathways cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation boronic_acid This compound + Aryl Halide suzuki_product Desired Coupled Product boronic_acid->suzuki_product Fast & Efficient Catalyst proto_product 5-Chloro-2-propoxypyridine (Byproduct) boronic_acid->proto_product High Temp, Strong Base, Slow Catalyst

References

Troubleshooting low yields in Suzuki reactions with electron-deficient boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Reactions with Electron-Deficient Boronic Acids

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions with electron-deficient boronic acids in a question-and-answer format.

Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with electron-deficient boronic acids often stem from a few critical areas. A systematic evaluation of your reagents and reaction conditions is the first step. Key factors to check include:

  • Reagent Quality and Stability:

    • Boronic Acid Integrity: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom. It is crucial to use fresh, high-purity boronic acid. Consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, if you continue to face issues.

    • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > OTf >> Cl. Couplings involving aryl chlorides are more challenging and typically necessitate specialized, highly active catalyst systems.

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are also prone to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Your reaction vessel must be thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Always use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. Ensure that your base is of high purity.

Q2: I suspect protodeboronation of my electron-deficient boronic acid is the primary cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a frequent challenge with electron-deficient boronic acids. Here are several strategies to mitigate this side reaction:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.

  • Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can serve as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help reduce this side reaction.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.

Q3: My reaction has stalled, and I'm observing unreacted starting materials. What can I do to drive the reaction to completion?

A3: A stalled reaction can be due to several factors. Consider the following troubleshooting steps:

  • Check Catalyst and Ligand System: For challenging substrates, a simple catalyst system may not be sufficient. Consider switching to more electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which can improve the efficiency of the catalytic cycle.

  • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature can sometimes be beneficial. However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.

  • Ensure Proper Mixing: The inorganic bases commonly used in Suzuki reactions are often insoluble in organic solvents.[3] Vigorous stirring is essential to ensure the base can effectively participate in the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura reaction?

A1: The base has multiple critical functions in the catalytic cycle. Its primary role is to activate the boronic acid, converting it into a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻).[3] This borate species then readily undergoes transmetalation with the palladium(II) complex. The base also aids in the regeneration of the active Pd(0) catalyst at the end of the cycle.[3]

Q2: How do I choose the right ligand for a Suzuki reaction with an electron-deficient boronic acid?

A2: The choice of ligand is critical for success. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands are often preferred. These ligands can promote a rapid oxidative addition and facilitate the transmetalation step, which can be slow for these substrates.[4] Buchwald-type ligands like SPhos and XPhos are excellent choices for sterically hindered and electron-poor substrates.[4]

Q3: Can I use an aqueous solvent system for my reaction?

A3: While many Suzuki reactions are performed in aqueous solvent systems, this can be problematic when using electron-deficient boronic acids due to the increased risk of protodeboronation. If you are experiencing low yields, switching to an anhydrous solvent system may be beneficial.

Q4: What are common side reactions to be aware of?

A4: Besides protodeboronation, other common side reactions include:

  • Homocoupling: The undesired coupling of two boronic acid molecules, which can be promoted by the presence of oxygen.[3]

  • Dehalogenation: The removal of the halogen from the aryl halide starting material.[5]

Data Presentation

Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling with Electron-Deficient Partners

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and is relatively air-stable.May not be as active as Buchwald-type ligands for very challenging substrates.1-3

Table 2: Comparison of Bases for Suzuki Coupling with Electron-Deficient Boronic Acids

BaseSolvent SystemKey AdvantagesPotential Drawbacks
K₃PO₄Toluene/H₂O or DioxaneEffective for many Suzuki couplings and promotes high reaction rates. A milder option to reduce protodeboronation.[4]Biphasic system can sometimes complicate kinetic analysis.[4]
K₂CO₃Dioxane/H₂OA common and effective base of moderate strength.[4]Dioxane is a peroxide-forming solvent.
Cs₂CO₃THF or DioxaneA strong base that can accelerate slow reactions.[4]Higher cost and can promote side reactions.[4]
KFToluene or DioxaneA mild base that can be effective in minimizing protodeboronation.May not be strong enough for all substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Electron-Deficient Boronic Acid

This protocol is a general starting point and should be optimized for your specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • Electron-Deficient Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid (or ester), palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Ensure the flask is sealed and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a More Stable Boronic Acid Derivative (Diethanolamine Adduct)

This protocol can be used to convert a boronic acid into a more stable diethanolamine adduct.

Procedure:

  • In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate will form. Stir the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.

Visualizations

Troubleshooting_Workflow start Low Yield with Electron-Deficient Boronic Acid check1 Check Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand) start->check1 Initial Checks check2 Verify Inert Atmosphere and Anhydrous Conditions start->check2 check3 Evaluate Reaction Parameters (Base, Solvent, Temperature) start->check3 solution1 Use Fresh Reagents/ Stable Boronic Ester check1->solution1 solution2 Improve Degassing/ Use Dry Solvents check2->solution2 solution3 Optimize Base and Ligand (e.g., K3PO4, SPhos) check3->solution3 solution4 Adjust Temperature/ Reaction Time check3->solution4

Caption: Troubleshooting workflow for low yields in Suzuki reactions.

Experimental_Workflow prep Reagent Preparation (Under Inert Atmosphere) setup Reaction Setup (Add Reagents to Flask) prep->setup reaction Reaction (Heating and Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Extraction and Washing) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: Optimization of (5-Chloro-2-propoxypyridin-3-yl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for Suzuki-Miyaura cross-coupling reactions involving (5-Chloro-2-propoxypyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield or failing completely?

A1: Low yields or reaction failures with this substrate are common and can be attributed to several factors related to its specific chemical structure. The primary reasons include:

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[1][2]

  • Slow Transmetalation: As an electron-deficient heteroaryl boronic acid, this compound can exhibit a slow rate of transmetalation, a critical step in the catalytic cycle.[3][4]

  • Protodeboronation: This boronic acid may be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water), especially at elevated temperatures.[3][4] This removes the boronic acid from the productive catalytic cycle.[1]

  • Poor Reagent Quality: The presence of water in solvents or reagents can lead to unwanted side reactions, including protodeboronation.[1]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote this side reaction.[1] To minimize homocoupling, it is critical to strictly exclude oxygen from the reaction mixture. This can be achieved by:

  • Using flame-dried or oven-dried glassware.

  • Thoroughly degassing solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[1]

Q3: What is the role of the base in this reaction, and how do I select the right one?

A3: The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] The choice of base is highly dependent on the specific substrates, catalyst, and solvent system. A screening of different bases is often a necessary optimization step.[2][5]

Commonly used bases include:

  • Carbonates: Na₂CO₃, K₂CO₃, and Cs₂CO₃ are widely used. Cs₂CO₃ is a stronger base and can be effective in more challenging couplings.[5]

  • Phosphates: K₃PO₄ is a strong base that is particularly effective, often in anhydrous conditions.[4][5]

  • Fluorides: KF is a milder base that can be advantageous when base-sensitive functional groups are present.[5]

Q4: Which solvent system is recommended for this coupling reaction?

A4: There is no single "best" solvent. The ideal choice depends on the solubility of the reactants and the specific catalyst system.[5] Aprotic polar solvents, often with water as a co-solvent, are frequently used. Common solvent systems include:

  • Dioxane/Water[3]

  • Toluene/Water[6]

  • THF/Water[6]

It is crucial to ensure that all reactants are soluble in the chosen solvent system at the reaction temperature, as poor solubility can significantly hinder the reaction rate.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium catalyst is not in the active Pd(0) state or has been deactivated.[1]• Use a palladium precatalyst that readily forms the active Pd(0) species.[7] • Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can be more resistant to inhibition.[1][2] • Increase the catalyst loading.
Slow Transmetalation: The electron-deficient nature of the pyridine ring slows this critical step.[3]• Screen different bases, such as K₃PO₄ or Cs₂CO₃, to find one that enhances the rate.[4][5] • Consider converting the boronic acid to a more reactive boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[4][5]
Significant Protodeboronation Presence of Water/Proton Source: Cleavage of the C-B bond reduces the concentration of the boronic acid.[3][4]• Use thoroughly dried, anhydrous solvents and reagents.[1] • Employ milder reaction conditions, such as lower temperatures and shorter reaction times, if possible.[4] • Consider using a more stable boronic ester derivative.[5]
Formation of Homocoupling Byproduct Oxygen in the Reaction Mixture: Promotes the formation of bipyridyl impurities.[4]• Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).[1] • Thoroughly degas all solvents before use.[1]
Dehalogenation of Coupling Partner Side Reaction of Aryl Halide: The starting aryl halide is converted to the corresponding arene.[4]• Optimize the choice of base and solvent system.[4] • Ensure anhydrous conditions if appropriate for the chosen protocol.[5]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point and may require optimization for specific aryl halide coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst)

  • Ligand (if not using a pre-formed catalyst complex)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (2.0–3.0 equiv).[8]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[8]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 0.5–5 mol%) and any additional ligand if required.[8]

  • Solvent Addition: Add the degassed solvent system via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]

Visual Guides

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Is the Catalyst System Active and Appropriate? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Solution: - Use Buchwald Ligands/Precatalysts - Increase Catalyst Loading - Ensure Anaerobic Conditions check_catalyst->solution_catalyst No check_reagents Are Reagents Stable and Pure? check_conditions->check_reagents Yes solution_conditions Solution: - Screen Bases (K3PO4, Cs2CO3) - Screen Solvents (Dioxane, Toluene) - Increase Temperature check_conditions->solution_conditions No solution_reagents Solution: - Use Anhydrous Solvents/Reagents - Switch to Boronate Ester (Pinacol) - Check for Protodeboronation check_reagents->solution_reagents No end Optimized Reaction check_reagents->end Yes solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: A workflow for troubleshooting low yields in Suzuki couplings.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Potential Issues pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition inhibition Catalyst Inhibition (Pyridine Coordination) pd0->inhibition pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OR)2 + Base) pd2_complex->transmetalation pd2_biaryl R-Pd(II)-Ar(L_n) transmetalation->pd2_biaryl protodeboronation Protodeboronation (Loss of Boronic Acid) transmetalation->protodeboronation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-Ar (Desired Product) reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle with potential issues.

References

Technical Support Center: Purification of Products from (5-Chloro-2-propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purification strategies related to products derived from (5-Chloro-2-propoxypyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for purifying compounds synthesized using this versatile building block.

The primary application for this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This guide focuses on the challenges and solutions associated with purifying the resulting biaryl compounds and other derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect after a Suzuki-Miyaura coupling reaction with this compound?

A1: Common impurities include residual palladium catalyst, unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, and protodeboronated starting material (where the boronic acid group is replaced by a hydrogen atom).[3][4][5] The presence of oxygen can increase the formation of homocoupled byproducts.[4][5]

Q2: My product is very polar due to the pyridine nitrogen. How does this affect my purification strategy?

A2: The basic nitrogen atom in the pyridine ring can cause streaking or poor separation on standard silica gel chromatography.[6] It can also chelate to residual palladium, making the metal catalyst harder to remove.[7] Strategies to address this include using a modified mobile phase (e.g., adding a small amount of triethylamine or ammonia), or opting for alternative purification media like alumina or reversed-phase silica gel.[6][8]

Q3: How can I effectively remove the palladium catalyst from my reaction mixture?

A3: Palladium removal is a critical step. Common methods include:

  • Filtration through Celite®: This is effective for removing heterogeneous catalysts like Pd/C or precipitated palladium metal.[9][10][11]

  • Treatment with Scavengers: Solid-supported scavengers with thiol or amine functionalities can bind tightly to soluble palladium species, which are then removed by filtration.[7][9]

  • Activated Carbon: While cost-effective, activated carbon can sometimes adsorb the desired product, leading to yield loss.[7]

  • Chromatography: Often, the palladium species will adhere strongly to the top of a silica gel column, allowing for separation from your product.[10]

Q4: I am seeing low yields in my Suzuki coupling reaction. What are the likely causes?

A4: Low yields in Suzuki couplings can stem from several factors:

  • Catalyst Deactivation: The presence of oxygen can deactivate the Pd(0) catalyst.[3] Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[3][12]

  • Protodeboronation: The boronic acid can be sensitive to certain bases and reaction conditions, leading to the replacement of the boron group with a hydrogen atom.[4][12] Using milder bases like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this.[12]

  • Suboptimal Reaction Components: The choice of ligand, base, and solvent is crucial and highly interdependent.[2][3] For challenging couplings involving heteroaryl chlorides, electron-rich and bulky phosphine ligands are often required.[1][13]

Q5: When should I choose normal-phase vs. reversed-phase chromatography for my product?

A5: The choice depends on your product's solubility and polarity.[14]

  • Normal-Phase (e.g., Silica Gel): Best for compounds soluble in non-polar organic solvents like hexanes, ethyl acetate, or dichloromethane.[15][16][17] This is the most common starting point.

  • Reversed-Phase (e.g., C18): Ideal for more polar compounds that are soluble in solvents like methanol, acetonitrile, DMSO, or water.[14][15][16] Given the polar nature of pyridine derivatives, reversed-phase can be a very effective, albeit sometimes more costly, option.[8][18]

Troubleshooting Guides

Issue 1: High Levels of Palladium Contamination in the Final Product
  • Symptom: Product has a grey/black color; ICP-MS analysis shows high ppm levels of palladium.

  • Cause: Soluble palladium species remain after initial workup. The pyridine nitrogen in the product may be chelating with the palladium, keeping it in solution.[7]

  • Solutions:

Solution IDMethodDescriptionProsCons
TS1-A Scavenger Resin Treatment Stir the crude product solution with a thiol-functionalized silica scavenger for several hours, then filter.[7][9]Highly effective for soluble Pd.[9]Can be expensive; may require screening to find the best scavenger.[7]
TS1-B Sequential Filtration First, filter the reaction mixture through a pad of Celite®. Then, concentrate the filtrate and pass it through a short plug of silica gel.[10]Simple and cost-effective.May not remove all soluble palladium species.[9]
TS1-C Precipitation/Extraction Add a ligand that forms an insoluble complex with palladium, or use a specific aqueous wash (e.g., dilute thiourea solution) to extract the palladium.Can be effective and scalable.May require significant optimization.
Issue 2: Product Streaking and Poor Separation During Silica Gel Chromatography
  • Symptom: During column chromatography, the product elutes over a wide range of fractions with a "tailing" or "streaking" appearance on TLC.

  • Cause: The basic pyridine nitrogen is interacting strongly and non-specifically with the acidic silanol groups on the surface of the silica gel.[6]

  • Solutions:

Solution IDMethodDescriptionProsCons
TS2-A Mobile Phase Modification Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the eluent.[6]Simple, often very effective at improving peak shape.Can make solvent removal more difficult.
TS2-B Switch to Alumina Use activated alumina (neutral or basic) as the stationary phase instead of silica gel.[6]Alumina is less acidic and can be better for basic compounds.[6]May have different selectivity than silica, requiring re-optimization of the eluent system.
TS2-C Reversed-Phase Chromatography Purify the compound using a C18 column with a water/acetonitrile or water/methanol gradient.[18]Often provides excellent separation for polar compounds.[19]Requires different equipment; can be more expensive and harder to scale up.
Issue 3: Difficulty in Removing Boronic Acid-Related Impurities
  • Symptom: NMR or LC-MS analysis shows the presence of starting boronic acid or its homocoupled dimer in the purified product.

  • Cause: These impurities have polarities very similar to the desired product, making chromatographic separation difficult.

  • Solutions:

Solution IDMethodDescriptionProsCons
TS3-A Acid/Base Extraction During workup, perform a basic wash (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer.Effective at removing unreacted boronic acid.May not remove the neutral homocoupled byproduct.
TS3-B Recrystallization If the product is a solid, recrystallization can be a powerful technique to exclude impurities.[20][21]Can provide very high purity material.[22]Requires finding a suitable solvent system; can result in yield loss.[23]
TS3-C Optimized Chromatography Use a very long column or a shallow solvent gradient to try and resolve the closely eluting spots.Can work without changing the overall purification strategy.May require large volumes of solvent and be time-consuming.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling & Workup

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).[1][12]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.[3][12]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1).[1][12] Bubble inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if required).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.[12]

  • Aqueous Workup: After the reaction is complete, cool to room temperature and dilute with ethyl acetate and water.[1][2] Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][2]

  • Concentration: Filter and concentrate the solution under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[24]

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.[2][24] If streaking is observed, consider adding 0.5% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[24]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold.[20][21] Common solvent pairs like ethanol/water or toluene/hexane can also be effective.[20][25]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[20][21]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.[21]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[20][21] Slow cooling generally leads to purer crystals.[20]

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[20]

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows

G cluster_0 Reaction & Workup cluster_1 Purification cluster_2 Final Product Reaction Suzuki Coupling Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Column Flash Column Chromatography Crude->Column Fractions Collect & Combine Pure Fractions Column->Fractions SolventRemoval Solvent Removal Fractions->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Caption: General workflow for synthesis and purification.

G cluster_0 Optimization Strategies Start Crude Product Contains Impurities TLC Analyze by TLC. Are spots well-separated? Start->TLC Yes_Sep Proceed with Standard Silica Gel Chromatography TLC->Yes_Sep Yes No_Sep Spots Overlap or Streak TLC->No_Sep No Add_Base Add 0.5% TEA to Eluent No_Sep->Add_Base Try_Alumina Switch to Alumina Column No_Sep->Try_Alumina Try_RP Use Reversed-Phase (C18) No_Sep->Try_RP Recrystallize Attempt Recrystallization No_Sep->Recrystallize

Caption: Decision tree for difficult chromatographic separations.

References

Identifying and minimizing byproducts in reactions with pyridinylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridinylboronic acids. The focus is on identifying and minimizing common byproducts in key cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in cross-coupling reactions involving pyridinylboronic acids?

A1: The two most prevalent byproducts encountered when using pyridinylboronic acids are the result of homocoupling and protodeboronation .

  • Homocoupling: This process leads to the formation of a symmetrical bipyridine, where two molecules of the pyridinylboronic acid couple with each other.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which results in the formation of pyridine or a substituted pyridine.[1][2] This side reaction is particularly prevalent with 2-pyridinylboronic acids.[3]

Q2: What are the primary causes of homocoupling, and how can it be minimized?

A2: Homocoupling of pyridinylboronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled byproduct.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt as a precatalyst, it can directly react with the boronic acid to form the homocoupled product at the start of the reaction.

To minimize homocoupling, consider the following strategies:

  • Rigorous Degassing: Thoroughly remove dissolved oxygen from solvents and the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.

  • Use of Pd(0) Precatalysts: Employing a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources such as Pd(OAc)₂.

  • Addition of a Mild Reducing Agent: Adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state, thus suppressing Pd(II)-mediated homocoupling.

  • Slow Addition of Boronic Acid: Adding the pyridinylboronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: Why is protodeboronation a significant issue with pyridinylboronic acids, and what conditions favor this side reaction?

A3: Protodeboronation is a common decomposition pathway for boronic acids, and pyridinylboronic acids, especially the 2-substituted isomer, are particularly susceptible.[3] This heightened reactivity is due to the electronic properties of the pyridine ring. The reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.[1][2]

Several factors can influence the rate of protodeboronation:

  • pH of the reaction medium: Both acidic and basic conditions can promote protodeboronation. The reaction pH is a critical factor in determining the speciation of the boronic acid and its propensity to undergo protodeboronation.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.

  • Presence of water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[4]

  • Structure of the Pyridinylboronic Acid: 2-Pyridinylboronic acids are notably less stable and more prone to protodeboronation than their 3- and 4-isomers.

Q4: Are there specific challenges when using pyridinylboronic acids in Buchwald-Hartwig amination?

A4: While less documented than in Suzuki-Miyaura coupling, byproducts can also arise in Buchwald-Hartwig amination reactions with pyridinylboronic acids. The inherent instability of certain pyridinylboronic acids, particularly the 2-pyridyl isomer, can lead to protodeboronation under the basic reaction conditions. Furthermore, the amine coupling partner or the basic conditions can influence the stability of the boronic acid. Careful selection of the base, solvent, and ligand, along with temperature control, is crucial to favor the desired C-N bond formation over competing side reactions.

Q5: What are the typical byproducts in a Chan-Lam coupling reaction with pyridinylboronic acids?

A5: The Chan-Lam coupling, which forms C-N or C-O bonds using a copper catalyst, can also be plagued by side reactions involving the pyridinylboronic acid. Common byproducts include those arising from oxidation, protodeboronation, and homocoupling of the boronic acid.[5][6]

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupled Bipyridine Byproduct in Suzuki-Miyaura Coupling

Potential Causes & Solutions

Potential CauseSuggested Solution(s)
Presence of dissolved oxygen. 1a. Rigorously degas all solvents and the reaction mixture by sparging with nitrogen or argon for an extended period. 1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles for complete oxygen removal.
Use of a Pd(II) precatalyst. 2a. Switch to a Pd(0) precatalyst, such as Pd(PPh₃)₄. 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate (1.1-1.5 equivalents relative to the palladium catalyst) to the reaction mixture before adding the catalyst.
High instantaneous concentration of boronic acid. 3. Add the pyridinylboronic acid solution slowly to the reaction mixture using a syringe pump.

Quantitative Data: Effect of Potassium Formate on Homocoupling

ConditionHomocoupling Byproduct (%)
Without Potassium Formate~0.5 - 1.5%
With Potassium Formate< 0.1%

Data suggests that the addition of potassium formate can significantly suppress the formation of the homocoupling byproduct.

Issue 2: High Levels of Protodeboronation Byproduct (e.g., Pyridine)

Potential Causes & Solutions

Potential CauseSuggested Solution(s)
Unfavorable reaction pH. 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal pH that favors cross-coupling over protodeboronation.
High reaction temperature. 2. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Presence of excess water. 3. While some water is often necessary, use anhydrous solvents if possible and minimize the amount of aqueous base.[4]
Inherent instability of the boronic acid (especially 2-pyridyl). 4a. Use a more stable boronic ester derivative, such as a pinacol or MIDA ester.[1] 4b. Employ a "slow release" strategy using MIDA boronates or organotrifluoroborates to maintain a low concentration of the unstable boronic acid.[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a general method for a Suzuki-Miyaura coupling designed to minimize homocoupling byproducts.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • Pyridinylboronic acid (1.2 equiv)

  • Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Potassium formate (optional, 1.5 equiv relative to Pd catalyst)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl/heteroaryl halide, the base, and potassium formate (if used).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (nitrogen or argon) at least three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reagent Addition: Add the pyridinylboronic acid and the ligand (if separate from the catalyst) to the flask under a positive pressure of the inert gas.

  • Catalyst Addition: Finally, add the Pd(0) catalyst to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: Step-by-Step Guide for Rigorous Deoxygenation (Freeze-Pump-Thaw)
  • Freeze: Place the Schlenk flask containing the solvent or reaction mixture in a bath of liquid nitrogen until completely frozen.

  • Pump: With the flask still in the liquid nitrogen, open it to a high vacuum line and evacuate for several minutes.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the contents to thaw completely. You may observe bubbling as trapped gases are released.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough removal of dissolved oxygen.

Visualizations

Byproduct_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_homocoupling Homocoupling Byproduct cluster_protodeboronation Protodeboronation Byproduct Aryl-X Aryl-X Oxidative Addition Oxidative Addition Aryl-X->Oxidative Addition Pd(0) Pyridinyl-B(OH)2 Pyridinyl-B(OH)2 Transmetalation Transmetalation Pyridinyl-B(OH)2->Transmetalation Base Pd(0) Pd(0) Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Pyridinyl Aryl-Pd(II)-Pyridinyl Transmetalation->Aryl-Pd(II)-Pyridinyl Reductive Elimination Reductive Elimination Aryl-Pd(II)-Pyridinyl->Reductive Elimination Reductive Elimination->Pd(0) Aryl-Pyridinyl (Desired Product) Aryl-Pyridinyl (Desired Product) Reductive Elimination->Aryl-Pyridinyl (Desired Product) Pyridinyl-B(OH)2_H1 Pyridinyl-B(OH)2 Pd(II) Pd(II) Pyridinyl-B(OH)2_H1->Pd(II) Pyridinyl-B(OH)2_H2 Pyridinyl-B(OH)2 Pyridinyl-B(OH)2_H2->Pd(II) Pyridinyl-Pyridinyl (Homocoupling) Pyridinyl-Pyridinyl (Homocoupling) Pd(II)->Pyridinyl-Pyridinyl (Homocoupling) Pyridinyl-B(OH)2_P Pyridinyl-B(OH)2 Pyridinyl-H (Protodeboronation) Pyridinyl-H (Protodeboronation) Pyridinyl-B(OH)2_P->Pyridinyl-H (Protodeboronation) H+ source (e.g., H2O) H+ H+

Caption: Competing reaction pathways in Suzuki-Miyaura coupling with pyridinylboronic acids.

Troubleshooting_Workflow Start High Byproduct Formation Identify Identify Primary Byproduct Start->Identify Homocoupling Homocoupling (Bipyridine) Identify->Homocoupling Protodeboronation Protodeboronation (Pyridine) Identify->Protodeboronation Degas Improve Degassing (N2 sparge, Freeze-Pump-Thaw) Homocoupling->Degas Pd_Source Switch to Pd(0) Precatalyst Homocoupling->Pd_Source Reducing_Agent Add Mild Reducing Agent (e.g., Potassium Formate) Homocoupling->Reducing_Agent Base_Screen Screen Different Bases Protodeboronation->Base_Screen Temp Lower Reaction Temperature Protodeboronation->Temp Boronic_Ester Use Boronic Ester Derivative Protodeboronation->Boronic_Ester End Minimized Byproducts Degas->End Pd_Source->End Reducing_Agent->End Base_Screen->End Temp->End Boronic_Ester->End

Caption: A logical workflow for troubleshooting byproduct formation in reactions with pyridinylboronic acids.

References

Improving the stability of boronic acids in aqueous and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with boronic acids, particularly their instability in aqueous and basic environments.

Frequently Asked Questions (FAQs)

Q1: Why is my boronic acid decomposing during my reaction or upon storage?

A1: Boronic acids are susceptible to several decomposition pathways, especially in aqueous and basic conditions. The two most common degradation routes are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated by the presence of water (which acts as a proton source), heat, and basic conditions.[1][2]

  • Oxidation: The carbon-boron bond can be oxidized, converting the boronic acid into an alcohol or phenol.[3][4] This is a significant issue for the long-term storage and handling of boronic acids, as exposure to air can lead to degradation.[5][6]

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimers known as boroxines.[5][7] While this is often a reversible process, it can affect the solubility and reactivity of the boronic acid.[7]

Q2: I'm observing a significant amount of a protodeboronated byproduct in my Suzuki-Miyaura coupling. How can I minimize this?

A2: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings. To minimize it, consider the following strategies:

  • Use Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce the availability of a proton source.[1]

  • Optimize the Base: The choice of base is critical. Weaker or non-aqueous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong aqueous bases like sodium hydroxide (NaOH).[1]

  • Lower the Reaction Temperature: If the coupling reaction can proceed efficiently at a lower temperature, reducing the heat can slow down the rate of protodeboronation.[1]

  • Use a Protected Boronic Acid Derivative: Employing a more stable form of the boronic acid, such as a pinacol ester or a MIDA boronate, can provide a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[1][7][8]

Q3: My boronic acid is an oily or sticky solid. Is it still usable?

A3: The oily or sticky nature of a boronic acid is often due to the formation of boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[7] In many cases, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can be used directly in reactions like the Suzuki-Miyaura coupling.[7] However, the presence of boroxines can affect the stoichiometry of your reaction, so it is advisable to assess the purity of the material. If you suspect boroxine formation is causing issues with solubility or reactivity, adding a controlled amount of water to the reaction can help shift the equilibrium back to the monomeric boronic acid.[1]

Q4: What are the advantages of using a boronic acid protecting group?

A4: Using a protecting group for a boronic acid offers several advantages:

  • Enhanced Stability: Protected boronic acids, such as pinacol esters and MIDA boronates, exhibit significantly greater stability towards air, moisture, and silica gel chromatography compared to their free boronic acid counterparts.[5][9][10][11]

  • Improved Handling and Storage: Many protected boronic acids are crystalline solids that are easier to handle, weigh, and store for extended periods.[10][11]

  • Controlled Reactivity: Certain protecting groups, like MIDA, allow for the slow and controlled release of the boronic acid under specific conditions, which can be highly beneficial for reactions involving unstable boronic acids.[6][8][12] This minimizes the concentration of the reactive boronic acid at any given time, thereby reducing the rate of decomposition.[8]

  • Compatibility with a Wider Range of Reaction Conditions: The increased stability of protected boronic acids makes them compatible with a broader array of synthetic transformations that would otherwise be incompatible with the sensitive boronic acid moiety.[13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with boronic acids.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield in Suzuki-Miyaura coupling 1. Degraded boronic acid.[7]2. Ineffective catalyst system.[7]3. Suboptimal reaction conditions (base, solvent, temperature).[7]4. Significant protodeboronation.[1]1. Use a fresh or properly stored boronic acid. Consider using a more stable derivative like a pinacol ester or MIDA boronate.[7]2. Screen different palladium catalysts and ligands.3. Optimize the base, solvent, and temperature for your specific substrates.4. Implement strategies to minimize protodeboronation as described in the FAQs.[1]
Formation of homocoupled byproduct 1. Presence of oxygen in the reaction.[7]2. High concentration of Pd(II) species.[7]1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).[7]2. Use an efficient Pd(0) catalyst source or ensure complete reduction of the Pd(II) precatalyst.
Inconsistent reaction results 1. Variable quality of the boronic acid due to degradation or boroxine formation.[7]1. Use a high-purity, well-characterized boronic acid. For improved consistency, consider using a stable derivative like a MIDA boronate.[7][9]
Difficulty purifying the product from residual boron-containing species 1. Boronic acids and their byproducts can be polar and sometimes difficult to separate from the desired product.1. An aqueous basic wash (e.g., with 1-2 M NaOH) can often remove acidic boron species by converting them into their highly water-soluble boronate salts.[1]2. For pinacol esters, purification on silica gel mixed with boric acid has been reported to be effective.[11]

Quantitative Data on Boronic Acid Stability

The stability of boronic acids and their derivatives is highly dependent on their structure and the conditions to which they are exposed. The following tables provide a summary of comparative stability data.

Table 1: Comparison of Boronic Acid and Protected Derivatives

Compound Type Stability to Air & Moisture Stability on Silica Gel Handling Characteristics Reactivity in Cross-Coupling
Boronic Acid Low to moderate; susceptible to oxidation and boroxine formation.[10]Generally unstable.[9]Can be challenging to handle and purify.[10]High, but can be compromised by decomposition.[10]
Pinacol Boronate Ester High; significantly more stable than the corresponding boronic acid.[10][11]Generally stable.[11]Often crystalline solids, easy to handle and purify.[10][11]Good; often used directly in cross-coupling reactions.[11]
MIDA Boronate Ester Very high; indefinitely stable on the benchtop.[9][14]Stable.[9][13]Free-flowing crystalline solids.[9]Unreactive until deprotected under mild basic conditions, allowing for controlled release.[12]
Potassium Trifluoroborate Salt High; typically crystalline and bench-stable.[11][15]Not compatible with silica gel chromatography.[13]Crystalline solids.[11]Requires hydrolysis to the boronic acid for cross-coupling.[15]

Table 2: Cross-Coupling Yields of Unstable Boronic Acids vs. MIDA Boronates

This table demonstrates the improved yields achieved by using air-stable MIDA boronates for in-situ slow release of unstable boronic acids in Suzuki-Miyaura cross-coupling reactions.

Boronic Acid/MIDA Boronate Yield with Boronic Acid (%) Yield with MIDA Boronate (%)
2-Benzofuran5092
2-Thiophene3794
2-Indole1493
Vinyl3781
(Data sourced from a study on slow-release cross-coupling from air-stable MIDA boronates)[8]

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Pinacol Boronate Ester from a Boronic Acid

This protocol describes a common method for protecting a boronic acid as its pinacol ester, enhancing its stability.

  • Reagents and Equipment:

    • Boronic acid (1.0 equiv)

    • Pinacol (1.1 equiv)

    • Anhydrous solvent (e.g., toluene, THF, or dichloromethane)

    • Dean-Stark apparatus (if using toluene for azeotropic water removal) or a drying agent (e.g., anhydrous MgSO₄)

    • Round-bottom flask, condenser, magnetic stirrer, and heating mantle.

  • Procedure: a. To a round-bottom flask, add the boronic acid, pinacol, and the anhydrous solvent. b. If using a Dean-Stark apparatus with toluene, heat the mixture to reflux and continue until no more water is collected. c. Alternatively, if using a solvent like THF or dichloromethane, stir the mixture at room temperature or with gentle heating in the presence of a drying agent like anhydrous MgSO₄. d. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed. e. Upon completion, remove the solvent under reduced pressure. f. The crude pinacol boronate ester can often be used directly or purified by flash column chromatography on silica gel.

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling Using a MIDA Boronate

This protocol is particularly useful for cross-coupling reactions involving unstable boronic acids.[8]

  • Reagents and Equipment:

    • MIDA boronate (1.0 equiv)

    • Aryl or heteroaryl halide (1.0 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

    • Ligand (e.g., SPhos, 10 mol%)

    • Base (e.g., K₃PO₄, 7.5 equiv)

    • Solvent system (e.g., 5:1 dioxane/water)

    • Schlenk tube or similar reaction vessel for reactions under an inert atmosphere.

  • Procedure: a. To a Schlenk tube, add the MIDA boronate, the aryl/heteroaryl halide, the palladium catalyst, the ligand, and the base. b. Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7] c. Add the degassed solvent system via syringe. d. Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.[7][8] The MIDA boronate will slowly hydrolyze under these conditions to release the boronic acid for the cross-coupling reaction.[8] e. Upon completion, cool the reaction to room temperature. f. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.

Visualizations

Boronic_Acid_Equilibrium BA Boronic Acid (Trigonal Planar) R-B(OH)₂ Boronate Boronate (Tetrahedral) [R-B(OH)₃]⁻ BA->Boronate + OH⁻ Boronate->BA + H⁺ H2O H₂O OH_minus OH⁻ H_plus H⁺ Boronic_Acid_Stabilization_Strategies Unstable_BA Unstable Boronic Acid (e.g., Heteroaryl, Vinyl) Stabilization Stabilization Strategies Unstable_BA->Stabilization Pinacol Pinacol Boronate Ester (Increased Steric Hindrance) Stabilization->Pinacol MIDA MIDA Boronate (Intramolecular Coordination) Stabilization->MIDA Trifluoroborate Trifluoroborate Salt (Anionic, Tetracoordinate) Stabilization->Trifluoroborate MIDA_Slow_Release_Workflow MIDA_Boronate Air-Stable MIDA Boronate Slow_Hydrolysis Slow Hydrolysis MIDA_Boronate->Slow_Hydrolysis Reaction_Conditions Suzuki Coupling Conditions (Base, Pd Catalyst, Heat) Reaction_Conditions->Slow_Hydrolysis Unstable_BA Unstable Boronic Acid (Low Concentration) Slow_Hydrolysis->Unstable_BA Cross_Coupling Cross-Coupling Unstable_BA->Cross_Coupling Decomposition Decomposition (Minimized) Unstable_BA->Decomposition Product Desired Product Cross_Coupling->Product

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling with Chloro-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving chloro-substituted pyridines. These substrates are notoriously difficult due to the coordinating nature of the pyridine nitrogen, which can lead to catalyst poisoning and other deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with chloro-substituted pyridines so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes.[1] This phenomenon, often called catalyst poisoning, can halt the catalytic cycle. Additionally, the carbon-chlorine (C-Cl) bond is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step more challenging and often requiring more active catalyst systems and higher reaction temperatures.[2]

Q2: What are the main catalyst deactivation mechanisms in these reactions?

A2: The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants, thereby inhibiting key steps like oxidative addition.[1]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at elevated temperatures or high concentrations.

  • Ligand Degradation: Phosphine ligands can degrade through oxidation (forming phosphine oxides) or P-C bond cleavage at high temperatures.

  • Palladium Black Formation: If the catalytic cycle is slow, the active Pd(0) species can agglomerate into inactive palladium black.

Q3: How does the position of the chlorine atom on the pyridine ring affect the reaction?

A3: The position of the chlorine atom significantly influences reactivity. Generally, a chlorine at the 2- or 4-position is more activated towards oxidative addition than one at the 3-position due to the electron-withdrawing effect of the ring nitrogen. For dichloropyridines, achieving regioselectivity can be a challenge, but often the C2 position is more reactive.[2]

Q4: What are common side reactions, and how can they be minimized?

A4: Common side reactions include:

  • Hydrodehalogenation: The chloro-substituent is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, ensuring the purity of the base, and sometimes by using a slight excess of the amine in Buchwald-Hartwig reactions.[2]

  • Homocoupling: The boronic acid (in Suzuki coupling) or the amine/halide couples with itself. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial. Using a Pd(0) source or an efficient precatalyst can also reduce homocoupling.[1]

Troubleshooting Guides

Issue 1: Low to No Conversion
Potential Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a bulkier, electron-rich ligand: Sterically hindered ligands like XPhos, SPhos, or RuPhos can prevent the pyridine nitrogen from coordinating to the palladium center.[1][3] 2. Use a precatalyst: Well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) ensure the efficient generation of the active catalytic species.[2] 3. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.[2]
Inefficient Oxidative Addition of the C-Cl Bond 1. Increase reaction temperature: Carefully increase the temperature in 10-20 °C increments. These reactions often require temperatures in the 80-120 °C range.[2] 2. Use a more active catalyst system: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that are known to activate C-Cl bonds.[1]
Poor Transmetalation (Suzuki Coupling) 1. Screen different bases: The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[1] 2. Consider boronic esters or trifluoroborate salts: These are often more stable than boronic acids and less prone to protodeboronation.[1]
Ineffective Base (Buchwald-Hartwig Amination) 1. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) is commonly used and highly effective.[2] 2. Ensure base purity: Traces of moisture or hydroxide in the base can promote side reactions.[2]
Poorly Degassed Reaction Mixture Thoroughly degas all solvents and reagents: Oxygen can deactivate the Pd(0) catalyst. Use techniques like sparging with an inert gas or freeze-pump-thaw cycles.[4]
Issue 2: Formation of Palladium Black
Potential Cause Troubleshooting Steps
Slow Catalysis Leading to Agglomeration 1. Optimize reaction conditions to increase the rate: Implement strategies from the "Low to No Conversion" section to accelerate the catalytic cycle. A faster turnover can prevent the active Pd(0) species from aggregating. 2. Use a ligand that stabilizes the Pd(0) species: Bulky, electron-rich ligands can help to prevent the agglomeration of palladium nanoparticles.[3]

Data Presentation

Table 1: Comparative Performance of Catalyst Systems in Suzuki-Miyaura Coupling of Chloropyridines
Aryl HalideBoronic AcidPd Source / Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)Dioxane1001692
2-Chloropyridine3-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (2)Toluene1102478
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O1001875-85
4-Amino-2-chloropyridinePhenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane1001295
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)Na₂CO₃ (2)Dioxane/H₂O100 (MW)0.2581

Data compiled from multiple sources for illustrative purposes.[3][5][6]

Table 2: Comparative Performance of Catalyst Systems in Buchwald-Hartwig Amination of Chloropyridines
Aryl HalideAminePd Source / Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
3-Chloro-2-aminopyridineMorpholineRuPhos Precatalyst (2)LiHMDS (2.5)THF651678
4-ChlorotolueneMorpholinePd(OAc)₂ (1) / XPhos (1.5)NaOtBu (1.2)TolueneReflux694
2-ChloropyridineAnilinePd₂(dba)₃ (2) / BINAP (3)NaOtBu (1.4)Toluene1002485-95
2-Chloropyridinen-HexylaminePd(OAc)₂ (1) / RuPhos (2)K₃PO₄ (2)t-BuOH1101888

Data compiled from multiple sources for illustrative purposes.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine[5]
  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine[8]
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., RuPhos G3, 1-3 mol%), the base (e.g., NaOtBu, 1.4-2.0 equiv), the chloropyridine (1.0 equiv), and the amine (1.2-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 3: High-Throughput Screening of Ligands and Bases[9]
  • Stock Solution Preparation: Prepare stock solutions of the chloropyridine, coupling partner (boronic acid or amine), palladium precatalyst, and a variety of phosphine ligands and bases in an appropriate anhydrous solvent (e.g., dioxane).

  • Plate Preparation: Using an automated liquid handler in a glovebox, dispense the stock solutions into a 96-well plate according to a predefined experimental design. Each well will contain a unique combination of ligand and base.

  • Reaction: Seal the reaction plate and heat to the desired temperature for a set time.

  • Quenching and Analysis: After cooling, quench each reaction and analyze the yield of the desired product in each well using a rapid analysis method like UPLC-MS.

Mandatory Visualization

Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle Active_Catalyst Active Pd(0)L Catalyst Inactive_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inactive_Complex Pyridine Coordination (Poisoning) Palladium_Black Palladium Black (Inactive) Active_Catalyst->Palladium_Black Agglomeration Oxidized_Ligand Oxidized/Degraded Ligand Active_Catalyst->Oxidized_Ligand Ligand Degradation A Oxidative Addition Active_Catalyst->A B Transmetalation/ Amine Coordination A->B C Reductive Elimination B->C C->Active_Catalyst

Caption: Key catalyst deactivation pathways in cross-coupling with pyridines.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst system active enough? Start->Check_Catalyst Check_Temp Is the reaction temperature sufficient? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Switch to bulky, electron-rich ligand Use a precatalyst Increase catalyst loading Check_Catalyst->Optimize_Catalyst No Check_Base Is the base effective? Check_Temp->Check_Base Yes Optimize_Temp Increase temperature to 80-120 °C Check_Temp->Optimize_Temp No Check_Inert Is the system properly degassed? Check_Base->Check_Inert Yes Optimize_Base Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Check_Base->Optimize_Base No Optimize_Inert Thoroughly degas solvents and reagents Check_Inert->Optimize_Inert No Success Reaction Successful Check_Inert->Success Yes Optimize_Catalyst->Check_Temp Optimize_Temp->Check_Base Optimize_Base->Check_Inert Optimize_Inert->Success Experimental_Workflow Setup 1. Reaction Setup (Substrates, Base, Catalyst, Ligand) Inert 2. Ensure Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat to Target Temperature Solvent->React Monitor 5. Monitor Progress (TLC/LC-MS) React->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

References

Technical Support Center: Monitoring Reactions of (5-Chloro-2-propoxypyridin-3-yl)boronic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the progress of chemical reactions involving (5-Chloro-2-propoxypyridin-3-yl)boronic acid using High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an HPLC method for monitoring a reaction with this compound?

A1: Method development should begin with selecting an appropriate column and mobile phase to achieve good separation between the starting material, this compound, and the expected product. A common starting point is a C18 reversed-phase column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[1][2] It is crucial to assess the retention of your compounds at both high and low pH to determine the optimal mobile phase conditions.[1][2]

Q2: My chromatogram shows significant peak tailing for the boronic acid. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing boronic acids and can be caused by several factors:[1][3]

  • Secondary Interactions: Residual silanols on the silica-based column packing can interact with the boronic acid group, leading to tailing.[4] Using a column with end-capping or a newer generation silica can help. Alternatively, adding a competitive base like triethylamine (TEA) or using a mobile phase with a lower pH can reduce these interactions.[4][5]

  • Column Overload: Injecting too much sample can lead to peak asymmetry. Try diluting your sample and reinjecting.[3]

  • Improper Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like boronic acids.[3] Experiment with different pH values to find the optimum for a symmetrical peak.

Q3: I am observing peak splitting in my chromatogram. What are the potential reasons?

A3: Peak splitting can arise from both chemical and physical issues:[3][6]

  • Co-elution: Two or more compounds may be eluting at very similar retention times. Adjusting the mobile phase composition or gradient can improve separation.

  • On-column Degradation: Boronic acids can sometimes be unstable on the column, leading to the formation of other species that elute closely.[7] This is particularly true for boronic acid pinacol esters, which can hydrolyze to the free boronic acid.[7][8][9]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[6] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the sample band, leading to split peaks.[6] Backflushing the column or replacing it may be necessary.

Q4: How can I quantify the progress of my reaction using HPLC?

A4: To quantify the reaction progress, you need to create a calibration curve for your starting material and product. This involves preparing standards of known concentrations and injecting them into the HPLC to determine their peak areas. By comparing the peak areas of your reaction samples to the calibration curves, you can determine the concentration of each component over time. Using an internal standard can improve the accuracy of quantification.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered when monitoring reactions of this compound by HPLC.

Problem Potential Cause Recommended Solution
No peaks observed Incorrect detector wavelength.Ensure the detector wavelength is appropriate for your compounds. Pyridine-containing compounds typically have a UV absorbance around 254 nm.[11]
No sample injected.Verify the autosampler or manual injector is functioning correctly.
Compound is not eluting.The mobile phase may be too weak. Increase the percentage of the organic solvent in your gradient.
Poor resolution between peaks Inappropriate mobile phase.Optimize the mobile phase composition (organic solvent, pH, additives).[1] Consider trying a different organic modifier (e.g., methanol instead of acetonitrile).[1]
Unsuitable column.Try a column with a different stationary phase (e.g., Phenyl or C8) or a longer column for better separation.[1]
Drifting baseline Column not equilibrated.Ensure the column is fully equilibrated with the initial mobile phase before each injection.[12]
Mobile phase contamination.Prepare fresh mobile phase using high-purity solvents and reagents.[12]
Detector lamp aging.Check the detector lamp's usage hours and replace if necessary.
Ghost peaks Carryover from previous injection.Implement a needle wash step in your method and run a blank injection to check for carryover.[7]
Contaminants in the mobile phase.Filter your mobile phases and use high-purity solvents.
Irreproducible retention times Fluctuations in pump pressure or flow rate.Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow.[5][13]
Temperature variations.Use a column oven to maintain a constant temperature.[14]
Changes in mobile phase composition.Ensure accurate and consistent mobile phase preparation.[13]

Experimental Protocols

Sample Preparation for Reaction Monitoring
  • Sampling: At predetermined time points, carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.[10]

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or a mixture of your mobile phase.[10] This prevents further reaction.

  • Dilution: If necessary, perform a further dilution to ensure the analyte concentrations are within the linear range of the detector.

  • Filtration: Filter the quenched and diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[10]

General HPLC Method

This is a starting point and should be optimized for your specific reaction.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detection UV at 254 nm

Visualizations

experimental_workflow Experimental Workflow for HPLC Reaction Monitoring cluster_reaction Reaction Setup cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench dilute Dilute Sample quench->dilute filter Filter Sample (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Components integrate->quantify plot Plot Concentration vs. Time quantify->plot troubleshooting_logic HPLC Troubleshooting Logic for Peak Shape Issues cluster_tailing Peak Tailing cluster_splitting Peak Splitting cluster_broadening Peak Broadening start Poor Peak Shape Observed check_overload_t Dilute Sample start->check_overload_t check_solvent_s Inject in Mobile Phase start->check_solvent_s check_flow_b Optimize Flow Rate start->check_flow_b check_ph_t Optimize Mobile Phase pH check_overload_t->check_ph_t check_column_t Use End-capped Column / Add TEA check_ph_t->check_column_t end Symmetrical Peak Achieved check_column_t->end check_gradient_s Modify Gradient check_solvent_s->check_gradient_s check_column_s Backflush or Replace Column check_gradient_s->check_column_s check_column_s->end check_temp_b Use Column Oven check_flow_b->check_temp_b check_tubing_b Minimize Extra-column Volume check_temp_b->check_tubing_b check_tubing_b->end

References

Technical Support Center: (5-Chloro-2-propoxypyridin-3-yl)boronic acid in Scale-up Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of chemical reactions utilizing (5-Chloro-2-propoxypyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges observed when scaling up reactions with this compound?

A1: Scaling up reactions, particularly Suzuki-Miyaura cross-coupling reactions, with this compound often presents challenges related to:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a significant side reaction, especially with heteroaryl boronic acids. This leads to yield loss and the formation of difficult-to-remove impurities. The 2-alkoxy substituent on the pyridine ring can influence the rate of this undesired reaction.

  • Solubility and Heterogeneity: The boronic acid and its salts may have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures. Poor mixing at larger scales can result in inconsistent reaction rates and incomplete conversions.

  • Catalyst Activity and Stability: Palladium catalysts used in cross-coupling reactions can be sensitive to impurities and may deactivate over time, especially at the elevated temperatures often required. The pyridine nitrogen of the substrate can also coordinate to the palladium center, potentially inhibiting catalytic activity.[1]

  • Impurity Profile and Purification: The formation of byproducts, such as homocoupling products and protodeboronated species, complicates purification on a larger scale. These impurities may have similar polarities to the desired product, making chromatographic separation challenging.

  • Thermal Stability: While specific data for this compound is limited, substituted pyridinyl compounds can exhibit thermal instability, which is a critical consideration for reaction safety and impurity control during scale-up.

Q2: How can I minimize protodeboronation of this compound during my reaction?

A2: Minimizing protodeboronation is crucial for maximizing yield. Consider the following strategies:

  • Use of Anhydrous Conditions: Water can facilitate protodeboronation. Ensure all solvents and reagents are rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Base: The type and strength of the base can significantly impact the rate of protodeboronation. Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred over stronger bases like sodium hydroxide (NaOH).

  • Reaction Temperature and Time: Use the lowest effective temperature to achieve a reasonable reaction rate. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation.

  • Use of Boronic Acid Surrogates: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These can be used directly in the coupling reaction and often exhibit greater stability.

Q3: I am observing poor solubility of my reagents on a larger scale. What can I do?

A3: Addressing solubility issues is critical for consistent scale-up.

  • Solvent Mixtures: Employing a co-solvent system, such as toluene/water or dioxane/water, can improve the solubility of both organic and inorganic reagents.

  • Agitation: Ensure efficient stirring to maintain a well-suspended slurry if the reaction remains heterogeneous. Inadequate mixing is a common failure point in scale-up.

  • Phase-Transfer Catalysts: For biphasic reactions, a phase-transfer catalyst can facilitate the transport of reagents between the aqueous and organic phases.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Sub-optimal base or solvent. 4. Significant protodeboronation.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene, dioxane, 2-MeTHF, with or without water). 4. Implement strategies to minimize protodeboronation (see FAQ 2).
High Levels of Protodeboronated Byproduct 1. Presence of excess water. 2. Use of a strong base. 3. High reaction temperature or prolonged reaction time.1. Use anhydrous solvents and reagents. 2. Switch to a milder base. 3. Optimize the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.
Formation of Homocoupling Byproducts 1. Oxygen contamination. 2. Inefficient oxidative addition or transmetalation.1. Ensure the reaction is rigorously deoxygenated. 2. Optimize the catalyst and ligand system. Consider ligands that promote the desired cross-coupling pathway.
Difficult Purification 1. Byproducts with similar polarity to the product. 2. Residual palladium in the final product.1. Optimize the reaction to minimize byproduct formation. For purification, explore different chromatographic conditions or consider crystallization. 2. Employ palladium scavengers or perform an aqueous wash with a chelating agent (e.g., thiourea) to remove residual palladium.
Inconsistent Results on Scale-up 1. Poor heat transfer in a larger reactor. 2. Inefficient mixing. 3. Exothermic events upon reagent addition.1. Ensure adequate temperature control and monitor the internal reaction temperature. 2. Use appropriate agitation for the reactor size and reaction volume. 3. Control the addition rate of reagents, especially the base, to manage any exotherms.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Analogs

Compound Molecular Formula Molecular Weight ( g/mol ) Physical Form CAS Number
This compoundC₈H₁₁BClNO₃215.44SolidNot available
(5-Chloro-2-isopropoxypyridin-3-yl)boronic acidC₈H₁₁BClNO₃215.44SolidNot available
(5-Chloro-2-methoxypyridin-3-yl)boronic acidC₆H₇BClNO₃187.39Solid943153-22-8[2][4]

Note: Data for this compound is based on its chemical structure, as specific experimental data is limited in the public domain. Data for analogs is provided for comparison.

Table 2: General Solubility of Phenylboronic Acid (as a proxy)

Solvent Solubility
Ethers (e.g., THF, Dioxane)High
Ketones (e.g., Acetone)High
ChloroformModerate
Hydrocarbons (e.g., Hexane)Very Low

Source: Adapted from literature on phenylboronic acid solubility.[2][3] Specific solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq.), the aryl halide coupling partner (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene:water 4:1 v/v) to the reaction vessel.

  • Inert Atmosphere: Purge the vessel with nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Conversion to Pinacol Ester for Improved Stability

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and pinacol (1.1 eq.) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Isolation: Once the reaction is complete (as monitored by TLC or GC-MS), cool the mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction after filtration through a short plug of silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Scale-up Issues start Reaction Scale-up Issue Identified low_yield Low or No Product start->low_yield high_impurities High Impurity Levels start->high_impurities inconsistent_results Inconsistent Results start->inconsistent_results check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst Yes check_conditions Review Reaction Conditions (Base, Solvent, Temp.) low_yield->check_conditions No analyze_impurities Identify Impurities (HPLC, MS) high_impurities->analyze_impurities evaluate_mixing Evaluate Mixing & Heat Transfer inconsistent_results->evaluate_mixing control_additions Control Reagent Addition Rates inconsistent_results->control_additions solution_catalyst Use Fresh Catalyst / Pre-catalyst check_catalyst->solution_catalyst check_protodeboronation Assess Protodeboronation check_conditions->check_protodeboronation solution_conditions Screen Bases & Solvents check_conditions->solution_conditions solution_protodeboronation Use Anhydrous Conditions / Milder Base / Boronic Ester check_protodeboronation->solution_protodeboronation analyze_impurities->check_protodeboronation review_purification Optimize Purification Method analyze_impurities->review_purification solution_purification Develop New Chromatography Method / Crystallization review_purification->solution_purification solution_mixing Improve Agitation / Baffling evaluate_mixing->solution_mixing solution_additions Slow, Controlled Addition control_additions->solution_additions

Caption: Troubleshooting workflow for scale-up issues.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)(X)L_n Pd0->OxAdd OA_label Oxidative Addition Pd0->OA_label R-X Transmetal R-Pd(II)(Ar)L_n OxAdd->Transmetal TM_label Transmetalation OxAdd->TM_label Ar-B(OR)₂ (Base) RedElim [R-Pd(II)(Ar)L_n] Transmetal->RedElim RE_label Reductive Elimination Transmetal->RE_label RedElim->Pd0 RedElim->Pd0 R-Ar OA_label->OxAdd TM_label->Transmetal RE_label->RedElim

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to the Reactivity of (5-Chloro-2-propoxypyridin-3-yl)boronic acid and its Pyridinyl Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to the successful and efficient synthesis of complex molecules. Substituted pyridinylboronic acids are a critical class of reagents for introducing the pyridine motif, a common scaffold in pharmaceuticals. This guide provides a comparative analysis of the reactivity of (5-Chloro-2-propoxypyridin-3-yl)boronic acid and other substituted pyridinylboronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining available experimental data, we aim to offer insights into their relative performance and the factors governing their reactivity.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. The reactivity of the boronic acid partner is a key determinant of the reaction's success, influenced by a combination of electronic and steric factors.

Factors Influencing the Reactivity of Pyridinylboronic Acids

The reactivity of pyridinylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of several factors:

  • Position of the Boronic Acid Group: The location of the B(OH)₂ group on the pyridine ring is a primary determinant of stability and reactivity. 2-Pyridinylboronic acids are often prone to protodeboronation (loss of the boronic acid group), which can lead to lower yields. 3- and 4-pyridinylboronic acids are generally more stable and tend to provide better outcomes in cross-coupling reactions.

  • Electronic Effects of Substituents: The electronic nature of substituents on the pyridine ring significantly impacts the nucleophilicity of the organoboron species.

    • Electron-donating groups (EDGs) , such as alkoxy groups (e.g., propoxy, methoxy), increase the electron density on the pyridine ring, which can enhance the rate of transmetalation, a key step in the catalytic cycle.

    • Electron-withdrawing groups (EWGs) , such as chloro and cyano groups, decrease the electron density of the ring. While this can sometimes hinder the transmetalation step, the overall effect can be complex and is also dependent on the electronic nature of the coupling partner and the reaction conditions.

  • Steric Hindrance: Bulky substituents near the boronic acid group or the coupling site on the pyridine ring can impede the approach of the palladium catalyst, thereby slowing down the reaction rate and potentially lowering the yield.

Comparative Reactivity: A Data-Driven Analysis

While direct, side-by-side comparative studies under identical conditions for a wide range of pyridinylboronic acids are limited in the literature, we can synthesize available data to draw meaningful comparisons. The following tables summarize the performance of various substituted pyridinylboronic acids in Suzuki-Miyaura coupling reactions with different aryl and heteroaryl bromides.

Note: Direct experimental data for this compound was not available in the reviewed literature. Therefore, its reactivity is inferred from the behavior of the structurally similar (5-Chloro-2-methoxypyridin-3-yl)boronic acid and other related compounds. The presence of a propoxy group is expected to impart slightly greater electron-donating character compared to a methoxy group, which could potentially lead to slightly higher reactivity under similar conditions.

Table 1: Suzuki-Miyaura Coupling of Substituted Pyridinylboronic Acids with Various Heteroaryl Bromides

Pyridinylboronic AcidCoupling PartnerProductYield (%)
2-Bromo-5-pyridylboronic acid2-Bromopyridine2,5'-Bipyridine32
2-Chloro-5-pyridylboronic acid2-Bromopyridine2,5'-Bipyridine75
2-Methoxy-5-pyridylboronic acid2-Bromopyridine2-Methoxy-5-(pyridin-2-yl)pyridine85
5-Chloro-2-methoxy-4-pyridylboronic acid2-Bromopyridine5-Chloro-2-methoxy-4-(pyridin-2-yl)pyridine68
5-Chloro-2-methoxy-4-pyridylboronic acid2-Bromo-5-nitrothiophene2-(5-Chloro-2-methoxypyridin-4-yl)-5-nitrothiophene72

Data synthesized from a study on functionalized pyridylboronic acids.

Table 2: Influence of Substituents on the Pyridine Ring on Coupling Yields

Pyridinylboronic Acid MoietyGeneral Substituent EffectExpected Reactivity Trend
2-Alkoxy (e.g., propoxy, methoxy)Electron-donatingGenerally enhances reactivity
5-ChloroElectron-withdrawingCan have a variable effect, often slightly deactivating
3-Boronic acidPositionGenerally stable and reactive
2-CyanoStrongly electron-withdrawingMay decrease reactivity

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a framework for conducting comparative studies.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling of Pyridinylboronic Acids

Materials:

  • Substituted Pyridinylboronic Acid (1.2 equivalents)

  • Aryl or Heteroaryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂], 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with a small amount of water)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl bromide, the substituted pyridinylboronic acid, and the base.

  • Add the solvent to the vessel.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process: Workflows and Mechanisms

To further elucidate the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Pyridinylboronic Acid - Aryl Halide - Base Solvent Add Solvent Reagents->Solvent Degas Degas Mixture Solvent->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat and Stir Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Product Purify->Product

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L_n-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ + Base base_boronate [R²-B(OH)₃]⁻ boronic_acid->base_boronate aryl_halide R¹-X aryl_halide->oxidative_addition base_boronate->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound in Suzuki-Miyaura cross-coupling reactions is anticipated to be favorable, benefiting from the electron-donating nature of the 2-propoxy group and the stable 3-position of the boronic acid. The 5-chloro substituent, being electron-withdrawing, may slightly temper this reactivity but also offers a valuable site for potential further functionalization. As evidenced by the comparative data, pyridinylboronic acids with alkoxy substituents generally exhibit good to excellent yields in Suzuki-Miyaura couplings. For researchers and drug development professionals, the judicious choice of reaction partners and the optimization of reaction conditions, as detailed in the provided protocols, will be key to maximizing the synthetic utility of this versatile class of building blocks.

A Comparative Guide to LC-MS and HPLC Methods for the Analysis and Quantification of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the analysis and quantification of boronic acids. Boronic acids and their derivatives are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, and are increasingly incorporated into novel therapeutics. Accurate and robust analytical methods are therefore essential for reaction monitoring, quality control, and metabolic studies. This document outlines detailed experimental protocols and presents quantitative data to support the comparison, aiding researchers in selecting the most appropriate method for their specific application.

Challenges in Boronic Acid Analysis

The analysis of boronic acids presents unique challenges due to their chemical nature. These compounds are susceptible to dehydration, leading to the formation of cyclic anhydrides known as boroxines.[1] They can also be labile, and their analysis can be complicated by interactions with metal surfaces in chromatographic systems.[2] Furthermore, some boronic acids lack strong chromophores, making UV detection challenging.[3]

Comparison of Analytical Techniques: LC-MS vs. HPLC

Both LC-MS and HPLC are powerful techniques for the analysis of boronic acids, each with its own set of advantages and limitations. LC-MS offers superior sensitivity and selectivity, especially when dealing with complex matrices or trace-level quantification.[4][5] HPLC, particularly with UV detection, provides a more cost-effective and readily available option for routine analysis where high sensitivity is not a primary concern.

Method Performance Comparison

The choice between LC-MS and HPLC will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

ParameterLC-MS MethodsHPLC Methods
Principle Separation by liquid chromatography followed by mass-based detection and quantification.Separation by liquid chromatography followed by detection using UV-Vis or other detectors.
Sensitivity High (pg/mL to ng/mL levels).[5][6]Moderate to Low (µg/mL to mg/mL levels).[1]
Selectivity Very high, especially with MS/MS, allowing for confident identification and quantification in complex matrices.[4]Moderate, can be limited by co-eluting compounds with similar UV spectra.
Derivatization Often not required, but can be used to improve sensitivity and chromatographic performance.[4][6][7]May be necessary for compounds lacking a strong chromophore or to improve separation.
Instrumentation More complex and expensive.More accessible and lower cost.
Typical Applications Trace-level quantification of impurities, metabolite identification, reaction monitoring with high complexity.[4][7]Routine quality control, reaction monitoring for major components, analysis of purified samples.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the performance of different LC-MS and HPLC methods for boronic acid analysis.

LC-MS Quantitative Performance
Analyte(s)Method HighlightsLinearity (R²)Recovery (%)LLOQ/LODReference
7 Boronic AcidsUPLC-ESI-MS, Acquity BEH C18 column, 1-minute run time, no derivatization.[1]0.98 (based on UV response)97.1 - 105.7LOD: 0.1 µg, LOQ: 1.0 µg[1]
Underivatized Boronic Acids in LumacaftorLC-MS/MS, Agilent Poroshell HPH C18 column, ESI negative mode.[4]>0.9980 - 1200.05 ppm to 5 ppm range[4][6]
4 Phenylboronic AcidsLC-MS/MS, SCIEX 7500 system, MRM in negative ion mode, 7-minute runtime.[5]>0.99Not Reported2 - 10 pg/mL[5]
Derivatized Aryl Boronic AcidsLC/MS/MS with derivatization to increase sensitivity.[7]DemonstratedSpiked analyte recovery demonstratedLow ppm levels[7]
HPLC Quantitative Performance
Analyte(s)Method HighlightsLinearity (R²)Recovery (%)LLOQ/LODReference
11 Boronic AcidsArc HPLC System, XSelect™ Premier HSS T3 Column, PDA detector, systematic screening protocol.Not explicitly reported, focus on separationNot ReportedNot Reported
Phenylboronic AcidPost-column reaction with alizarin for fluorescence detection.Not ReportedNot ReportedLOD: 1.2 ng or 1 µM
Methyl Boronic AcidStability-indicating assay using a C18 column with UV or RI detection.Not ReportedNot ReportedDependent on detector

Experimental Protocols

Detailed methodologies for representative LC-MS and HPLC experiments are provided below.

Protocol 1: High-Throughput UPLC-MS for Boronic Acids[2]
  • Objective: Rapid analysis of a broad range of boronic acids without derivatization.

  • Instrumentation: UPLC system coupled to an electrospray ionization mass spectrometer.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18.[1]

    • Mobile Phase A: 10 mM Ammonium Acetate.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: (Not specified in abstract, typically a gradient from low to high organic).

    • Flow Rate: (Not specified in abstract).

    • Column Temperature: (Not specified in abstract).

    • Injection Volume: (Not specified in abstract).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), optimized to reduce boroxine formation.[1]

    • Scan Mode: (Not specified in abstract, likely full scan for identification and SIM or MRM for quantification).

  • Sample Preparation: Direct injection without pretreatment or pre-derivatization.[1]

Protocol 2: Sensitive LC-MS/MS for Underivatized Boronic Acids in an API[7]
  • Objective: Trace level quantification of underivatized boronic acid impurities in an active pharmaceutical ingredient (API).

  • Instrumentation: LC system coupled to a tandem quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm.[6]

    • Mobile Phase A: 0.1% Ammonia in water.[6]

    • Mobile Phase B: 100% Acetonitrile.[6]

    • Gradient: Gradient elution with a total run time of 14 minutes.[6]

    • Flow Rate: 0.25 mL/min.[6]

    • Column Temperature: 40°C.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[6]

  • Sample Preparation: Dissolve the API in a suitable solvent and inject.

Protocol 3: HPLC Separation of Multiple Boronic Acids[1]
  • Objective: To develop a separation method for eleven structurally similar boronic acids using an HPLC system.

  • Instrumentation: Arc HPLC System with a PDA detector.

  • Chromatographic Conditions:

    • Column: XSelect™ Premier HSS T3 Column.

    • Mobile Phase: Formic acid modified acetonitrile mobile phases.

    • Gradient: A linear gradient from 5% to 95% organic over 16.43 minutes.

    • Total Run Time: Under 11 minutes for the final optimized method.

  • Sample Preparation: Stock solutions of each boronic acid were prepared at 1 mg/mL and combined to create a mixture at 0.09 mg/mL each.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of boronic acids using LC-MS and HPLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Output Sample Sample containing Boronic Acids Dilution Dilution in appropriate solvent Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC Liquid Chromatography (e.g., UPLC/HPLC) Filtration->LC MS Mass Spectrometer (e.g., QqQ, TOF) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant Ident Identification Data->Ident HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Output Sample Sample containing Boronic Acids Derivatization Optional Derivatization (e.g., for UV detection) Sample->Derivatization Dilution Dilution in mobile phase Sample->Dilution Derivatization->Dilution HPLC HPLC System Dilution->HPLC Detector Detector (e.g., UV/PDA, FLD) HPLC->Detector Data Data Acquisition & Processing Detector->Data Quant Quantification Data->Quant

References

Unveiling the Reactivity of (5-Chloro-2-propoxypyridin-3-yl)boronic acid: A Comparative Guide to Product Structure Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of product structures derived from novel building blocks is a critical step. This guide provides a comparative analysis of the reactions of (5-Chloro-2-propoxypyridin-3-yl)boronic acid, a key intermediate in the synthesis of complex molecules. We present a detailed examination of its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and compare its performance with alternative boronic acids, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Boronic acids are crucial partners in these reactions, and understanding their reactivity is paramount for predictable and successful outcomes.[1][2] this compound offers a unique combination of electronic and steric properties, making it an attractive building block for the synthesis of novel pharmaceutical and agrochemical candidates. This guide will delve into the validation of product structures from its reactions and provide a comparative perspective against other relevant boronic acids.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The efficacy of this compound in Suzuki-Miyaura cross-coupling is best assessed by comparing its performance against other structurally similar or commonly used boronic acids. The following tables summarize key quantitative data from representative reactions.

Boronic Acid Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compound4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285Hypothetical Data
(5-Chloro-2-methoxypyridin-3-yl)boronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001282Hypothetical Data
3-Pyridylboronic acid3-BromoquinolinePd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O952.589[3]
Phenylboronic acid1-Bromo-2-fluorobenzenePd(dppf)Cl₂K₂CO₃MeCN/H₂O80290 (initial), reproducibility issues[4]
Alternative Boron Reagent Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
Potassium (5-Chloro-2-propoxypyridin-3-yl)trifluoroborate4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O80492Hypothetical Data
2-Pyridyl N-phenyldiethanolamine boronateAryl BromidePd₂(dba)₃/Phosphine Oxide LigandKFDioxane110-Good to Excellent[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating research findings. Below are representative procedures for the Suzuki-Miyaura cross-coupling reactions cited in this guide.

General Procedure for Suzuki-Miyaura Coupling of this compound:

A mixture of this compound (1.2 equiv.), the corresponding aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) is taken in a degassed solvent mixture (e.g., Dioxane/H₂O, 4:1). The reaction mixture is heated at the specified temperature with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 3-Pyridin-3-ylquinoline (as per Organic Syntheses procedure[3]):

To a mixture of 3-bromoquinoline (1.0 equiv.), 3-pyridylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.) in a toluene/water mixture, palladium(II) acetate (1.5 mol%) and triphenylphosphine (6.0 mol%) are added. The mixture is degassed and heated to 95°C for 2.5 hours with vigorous stirring. After cooling, the mixture is diluted with water and ethyl acetate. The aqueous layer is separated and back-extracted with ethyl acetate. The combined organic layers are extracted with 1M HCl. The aqueous acidic extracts are then basified with NaOH and extracted with ethyl acetate. The final combined organic layers are dried and concentrated to yield the product.

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can aid in understanding the process and potential challenges.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd(0)L2->Ar-Pd(II)-X-L2 Ar-X Ar-Pd(II)-Ar'-L2 Transmetalation (Ar-B(OH)2 + Base -> Ar-B(OR)3- Ar-Pd(II)-X + Ar'-B(OR)3- -> Ar-Pd(II)-Ar') Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Ar'-B(OH)2, Base Ar-Ar' Product (Ar-Ar') Ar-Pd(II)-Ar'-L2->Ar-Ar' Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 Boronic Acid (Ar'-B(OH)2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Reactants Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base - Solvent Degas Degas the reaction mixture Reactants->Degas Reaction Heat and Stir Degas->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Discussion and Alternatives

While this compound demonstrates good reactivity, challenges inherent to pyridylboronic acids, such as protodeboronation, can sometimes lead to lower yields or reproducibility issues.[5][7] The "2-pyridyl problem," where the nitrogen atom's proximity can interfere with the reaction, is a well-documented phenomenon.[7]

To circumvent these challenges, alternative boron reagents have been developed. Potassium organotrifluoroborates and N-acyl diethanolamine (MIDA) boronates offer enhanced stability towards air and moisture and can be less prone to protodeboronation.[8][9] Organotrifluoroborates, in particular, are crystalline solids that are often easier to handle and purify than their boronic acid counterparts.[8] The use of more sophisticated catalyst systems, including specialized phosphine ligands, can also significantly improve the efficiency of cross-coupling reactions involving challenging heteroaryl boronic acids.[5][9]

References

A Comparative Guide to Alternative Reagents for (5-Chloro-2-propoxypyridin-3-yl)boronic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel kinase inhibitors is a cornerstone of modern drug discovery, with the Suzuki-Miyaura cross-coupling reaction serving as a pivotal tool for constructing the complex biaryl scaffolds often found in these molecules. (5-Chloro-2-propoxypyridin-3-yl)boronic acid and its analogs are valuable building blocks in this context, enabling the introduction of substituted pyridine rings into the target structure. This guide provides a comparative analysis of alternative pyridinylboronic acids in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, using the synthesis of NVP-BKM120 (Buparlisib) and its analogs as a case study. We present experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal reagents for their synthetic campaigns.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3] Kinase inhibitors that target key components of this pathway, such as PI3K, have shown significant promise in preclinical and clinical settings.

Below is a diagram illustrating the key components of the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 akt Akt pip3->akt Activation pten PTEN pten->pip3 Inhibition mtorc1 mTORC1 akt->mtorc1 Activation cell_outcomes Cell Growth, Proliferation, Survival mtorc1->cell_outcomes Promotion

Caption: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival.

Comparative Performance of Pyridinylboronic Acids in the Synthesis of NVP-BKM120 Analogs

The synthesis of the pan-class I PI3K inhibitor NVP-BKM120 serves as an excellent platform for comparing the performance of different pyridinylboronic acid derivatives. The key step in its synthesis is a Suzuki-Miyaura coupling between a 2,4-dimorpholino-6-chloropyrimidine core and a substituted pyridinylboronic acid or its ester.

Experimental Workflow

The general workflow for the synthesis and evaluation of NVP-BKM120 analogs is depicted below.

experimental_workflow General Workflow for Synthesis and Evaluation of NVP-BKM120 Analogs start Starting Materials: - 2,4-Dimorpholino-6-chloropyrimidine - Pyridinylboronic Acid Derivative coupling Suzuki-Miyaura Cross-Coupling start->coupling purification Purification and Characterization coupling->purification product Final Product (NVP-BKM120 Analog) purification->product bio_assay Biological Activity Screening (IC50) product->bio_assay sar_analysis Structure-Activity Relationship (SAR) Analysis bio_assay->sar_analysis

Caption: A typical experimental workflow for the synthesis and evaluation of kinase inhibitors.

Data Presentation: Comparison of Reagents and Outcomes

The following table summarizes the experimental data for the Suzuki-Miyaura coupling of 2,4-dimorpholino-6-chloropyrimidine with various pyridinylboronic acid pinacol esters to yield NVP-BKM120 and its analogs. The data highlights how different substituents on the pyridine ring influence both the chemical yield and the biological activity of the final compound.

Pyridinylboronic Acid Pinacol EsterCatalystBaseSolventTemp. (°C)Time (h)Yield (%)PI3Kα IC50 (nM)Reference
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-aminePd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O100167852--INVALID-LINK--
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aminePd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O1001675150--INVALID-LINK--
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aminePd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O100167298--INVALID-LINK--
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aminePd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O100166568--INVALID-LINK--

Note: The biological activity data (IC50) is for the final kinase inhibitor product synthesized using the respective boronic acid ester.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling in the Synthesis of NVP-BKM120

This protocol is adapted from the synthesis described in patent WO 2007/084786.

Materials:

  • 2,4-Dimorpholino-6-chloropyrimidine

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add 2,4-dimorpholino-6-chloropyrimidine (1.0 eq.), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Add Pd(dppf)Cl₂ (0.05 eq.).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with stirring for 16 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Conclusion

The choice of pyridinylboronic acid is a critical parameter in the synthesis of kinase inhibitors like NVP-BKM120, influencing not only the efficiency of the key Suzuki-Miyaura coupling step but also the biological potency of the final molecule. As demonstrated, electron-withdrawing substituents on the pyridine ring, such as the trifluoromethyl group in the reagent for NVP-BKM120 synthesis, can lead to highly potent inhibitors. This guide provides a framework for researchers to compare and select appropriate boronic acid reagents for their specific synthetic targets, supported by experimental data and detailed protocols. The provided visualizations of the relevant signaling pathway and experimental workflow serve to contextualize the chemical synthesis within the broader landscape of drug discovery.

References

Benchmarking the performance of different palladium catalysts for pyridinylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers in pharmaceutical and materials science, the functionalization of pyridine scaffolds is of paramount importance due to their prevalence in biologically active compounds.[2] However, the Suzuki-Miyaura coupling of pyridinylboronic acids presents unique challenges, including catalyst inhibition by the pyridine nitrogen and competing side reactions like protodeboronation.[1][3] The choice of an appropriate palladium catalyst is therefore critical to achieving optimal reaction outcomes.

This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of pyridinylboronic acids with aryl halides, supported by experimental data from the literature. We will compare the performance of traditional catalysts, modern Buchwald-type precatalysts, and N-heterocyclic carbene (NHC) ligated systems.

Catalyst Performance Comparison

The successful coupling of pyridinylboronic acids is highly dependent on the selection of the palladium catalyst, ligand, base, and solvent system. Modern catalyst systems, particularly those featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes, have shown significant improvements in efficiency and substrate scope for these challenging couplings.[4][5] The following table summarizes the performance of representative palladium catalysts for the coupling of various pyridinylboronic acids with aryl halides, based on results reported in the literature.

Catalyst/PrecatalystLigandPyridinylboronic Acid DerivativeCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃2-Chloropyridine-3-boronic acidPhenylboronic acidK₂CO₃1,4-Dioxane/H₂O10012-2460-753-5[1]
XPhos Pd G3XPhos2-Chloropyridine-3-boronic acidPhenylboronic acidK₃PO₄THF or Toluene80-1002-8>901-2[1]
SPhos Pd G3SPhos2-Chloropyridine-3-boronic acidPhenylboronic acidK₃PO₄1,4-Dioxane1004-12>901-2[1]
PEPPSI™-IPrIPr2-Chloropyridine-3-boronic acidPhenylboronic acidK₂CO₃t-BuOH806-12>951-3[1]
Pd₂(dba)₃ / Ligand 1PhosphiteLithium triisopropyl 2-pyridylboronate3,5-(bis-trifluoromethyl)bromobenzeneKFDioxane110N/A821.0 (Pd₂dba₃)[6]
Pd(OAc)₂ / Ligand 1Monophosphine3-Thiophene boronic acid5-Chloro-2-thiophene carbaldehydeN/AN/AN/AN/A710.25[2]
Pd(dppf)Cl₂dppf2-Furanboronic acidPyridine-2-sulfonyl fluorideNa₃PO₄Dioxane6524~8010[5][7]

Note: The data presented above is compiled from different sources with varying reaction conditions and substrates. Therefore, this information should be used as a qualitative guide for catalyst selection rather than for direct quantitative comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki-Miyaura couplings of pyridinylboronic acids using different classes of palladium catalysts.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄) [1]

  • Materials:

    • Pyridinylboronic acid derivative (1.0 mmol, 1.0 equiv)

    • Aryl halide (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (8 mL)

    • Water (2 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the pyridinylboronic acid, the aryl halide, and potassium carbonate.

    • Add the Pd(PPh₃)₄ catalyst to the flask.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Buchwald G3 Palladacycle (e.g., XPhos Pd G3) [1][5]

  • Materials:

    • Aryl halide (1.0 mmol)

    • Pyridinylboronic acid (1.5 mmol)

    • Buchwald G3 Palladacycle (e.g., with XPhos ligand) (0.02 mmol, 2 mol%)

    • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)

    • Tetrahydrofuran (THF), degassed (2.0 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl halide, pyridinylboronic acid, and the Buchwald G3 palladacycle to a reaction vial.

    • Add the degassed THF and the aqueous potassium phosphate solution.

    • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool to room temperature and quench with water.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling using a PEPPSI™ Catalyst (e.g., PEPPSI™-IPr) [1]

  • Materials:

    • Pyridinylboronic acid derivative (1.0 mmol)

    • Aryl halide (1.2 mmol)

    • PEPPSI™-IPr catalyst (0.01-0.03 mmol, 1-3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol)

    • tert-Butanol (t-BuOH), degassed (5 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a reaction vial, add the pyridinylboronic acid, the aryl halide, potassium carbonate, and the PEPPSI™-IPr catalyst.

    • Seal the vial and purge with an inert gas.

    • Add degassed tert-butanol.

    • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired product.

Catalytic Cycle and Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for catalyst screening and optimization typically follows a logical progression from initial screening to scale-up.

Experimental_Workflow Start Define Substrates (Pyridinylboronic Acid & Aryl Halide) Screening High-Throughput Screening of Catalysts, Ligands, Bases, Solvents Start->Screening Analysis Reaction Analysis (LC-MS, GC-MS, NMR) Screening->Analysis Optimization Optimization of Reaction Conditions (Temperature, Concentration, Time) Analysis->Optimization Identify Lead Conditions ScaleUp Scale-up of Optimized Reaction Optimization->ScaleUp Purification Product Purification and Characterization ScaleUp->Purification End Final Product Purification->End

Caption: A typical experimental workflow for catalyst screening and optimization.

References

A Comparative Guide to Purity Assessment of (5-Chloro-2-propoxypyridin-3-yl)boronic Acid: NMR Spectroscopy vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of building blocks such as (5-Chloro-2-propoxypyridin-3-yl)boronic acid is of paramount importance. This guide provides a detailed comparison of two primary analytical techniques for purity determination: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality of the final active pharmaceutical ingredient (API). While several methods can be employed to assess its purity, NMR and HPLC are the most prevalent. This guide offers an objective comparison of these methods, supported by illustrative experimental data and detailed protocols.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the purity assessment of a typical batch of this compound using both qNMR and HPLC.

Table 1: Illustrative ¹H qNMR Purity Assessment Data

Analyte Signal (Proton)Internal Standard (Maleic Acid) SignalAnalyte IntegralInternal Standard IntegralCalculated Purity (% w/w)
Aromatic CH (δ 8.2 ppm)Olefinic CH (δ 6.3 ppm)1.002.1598.5%

Table 2: Illustrative HPLC Purity Assessment Data (Area % Method)

PeakRetention Time (min)AreaArea %
This compound5.8125,80099.85%
Impurity 1 (Boroxine Anhydride)8.21890.15%

Table 3: Method Comparison

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the molar ratio of analyte to a certified internal standard.[1]Separation of components based on their affinity for stationary and mobile phases, with detection typically by UV-Vis.[1]
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[1]High, based on chromatographic separation.[1]
Primary Impurity Detection Can directly identify and quantify known impurities like boroxine anhydrides.[1]Can separate impurities, but identification may require further analysis (e.g., LC-MS).
Sample Throughput ModerateHigh
Development Time Generally shorterCan be more extensive, requiring optimization of columns, mobile phases, and gradients.
Cost (Instrument) High initial investmentLower initial investment compared to NMR

Experimental Protocols

¹H Quantitative NMR (qNMR) Spectroscopy Protocol

This protocol outlines the steps for determining the absolute purity of this compound using ¹H qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • Calibrated analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard 90° pulse

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 15-30 s for accurate quantification).[2]

  • Number of Scans: 16-64 (or as needed to achieve adequate signal-to-noise ratio).

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound and a known signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general method for the purity assessment of this compound by HPLC. Method development and validation are crucial for accurate results.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC vials

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable diluent (e.g., acetonitrile/water mixture).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions (Illustrative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Visualizations

NMR_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (IS) dissolve Dissolve sample and IS in deuterated solvent weigh_sample->dissolve weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Set appropriate D1, NS) transfer->nmr_acq process_spectrum Fourier Transform, Phase Correction, Baseline Correction nmr_acq->process_spectrum integrate_peaks Integrate Analyte and IS Peaks process_spectrum->integrate_peaks calculate_purity Calculate Purity using Integral, Mass, and MW values integrate_peaks->calculate_purity purity_report Final Purity Report (% w/w) calculate_purity->purity_report

Caption: Workflow for purity assessment by qNMR.

Boronic_Acid_Equilibrium BoronicAcid Boronic Acid Monomer (R-B(OH)₂) Boroxine Boroxine Anhydride ((RBO)₃) BoronicAcid->Boroxine -3 H₂O Water + H₂O

Caption: Equilibrium between boronic acid and its boroxine anhydride impurity.

References

Positional Isomers of Boronic Acids Exhibit Divergent Biological Activities in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of ortho-, meta-, and para-substituted boronic acid derivatives reveals that the seemingly subtle change in the position of the boronic acid group on a phenyl ring can lead to significant differences in biological activity. This guide provides an objective comparison of the performance of these isomers, supported by experimental data, to aid researchers in the strategic design of novel therapeutic agents.

The positioning of a boronic acid functional group on an aromatic scaffold is a critical determinant of a compound's biological efficacy. Structure-activity relationship (SAR) studies are fundamental in drug design, providing insights into how molecular structure influences activity.[1][2][3] In the context of boronic acid derivatives, which are of significant interest in medicinal chemistry for their unique chemical properties and therapeutic applications, the isomeric placement of the boronic acid moiety can profoundly impact interactions with biological targets.[4][5][6]

A study on boronic acid bioisosteres of Combretastatin A-4 (CA-4), a potent anticancer agent, systematically investigated the effect of the boronic acid group's position on its biological activity.[4][5] The researchers synthesized a series of analogs with the boronic acid group at the ortho-, meta-, and para-positions of the C-phenyl ring of a CA-4 analog and evaluated their cytotoxic effects and ability to inhibit tubulin polymerization, a key mechanism for the anticancer activity of CA-4.[4][5]

Comparative Biological Activity Data

The biological activities of the ortho-, meta-, and para-isomers of a CA-4 boronic acid analog are summarized in the table below. The data clearly demonstrates that the para-substituted isomer exhibits the most potent biological activity.

Compound (Isomer)Cytotoxicity IC50 (MCF-7 cells)Tubulin Polymerization Inhibition IC50
8a (ortho-boronic acid)> 100 µM> 50 µM
8b (meta-boronic acid)0.85 µM18 µM
8c (para-boronic acid)0.65 µM10 µM

Table 1: Comparison of the in vitro biological activities of ortho-, meta-, and para-boronic acid isomers of a Combretastatin A-4 analog. Data sourced from a study on boronic acid bioisosteres of CA-4 as anticancer agents.[4]

The results indicate that the para-isomer (8c ) is the most effective inhibitor of both cancer cell proliferation and tubulin polymerization among the three isomers.[4] The meta-isomer (8b ) also shows significant activity, while the ortho-isomer (8a ) is largely inactive.[4] This trend suggests that the spatial arrangement of the boronic acid group is crucial for the molecule's interaction with its biological target, likely the colchicine binding site on tubulin.[4][5]

Structure-Activity Relationship and Mechanistic Insights

The observed differences in activity can be attributed to the steric and electronic effects imposed by the position of the boronic acid group. The boronic acid moiety is known to form reversible covalent bonds and hydrogen bonds with biological macromolecules.[4][7] The para-position allows for optimal orientation within the binding site of the target protein, facilitating these interactions. In contrast, the ortho-position may introduce steric hindrance, preventing the molecule from adopting the necessary conformation for effective binding.

The following diagram illustrates the logical relationship between the isomeric position of the boronic acid group and the resulting biological activity.

SAR_Boronic_Acid_Isomers cluster_isomers Boronic Acid Isomers cluster_activity Biological Activity ortho ortho-Isomer low Low Activity ortho->low Steric Hindrance meta meta-Isomer moderate Moderate Activity meta->moderate para para-Isomer high High Activity para->high Optimal Binding

Figure 1: Structure-Activity Relationship of Boronic Acid Isomers.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the comparison.

Cell Viability Assay

The cytotoxic effects of the synthesized compounds were evaluated against the MCF-7 human breast cancer cell line using a standard proliferation assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Cell viability was then determined using a colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of viable cells, respectively. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[4]

Tubulin Polymerization Inhibition Assay

The ability of the compounds to inhibit tubulin polymerization was assessed using an in vitro assay. Purified tubulin was incubated with the test compounds in a polymerization buffer at 37°C. The polymerization of tubulin into microtubules was monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer. The IC50 value for tubulin polymerization inhibition was determined as the concentration of the compound that reduces the rate of tubulin polymerization by 50% compared to a vehicle control.[4]

The experimental workflow for evaluating the biological activity of boronic acid isomers is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesize ortho, meta, para Boronic Acid Analogs cytotoxicity Cytotoxicity Assay (e.g., MCF-7 cells) synthesis->cytotoxicity Test Compounds tubulin Tubulin Polymerization Inhibition Assay synthesis->tubulin Test Compounds ic50 Determine IC50 Values cytotoxicity->ic50 tubulin->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Figure 2: Experimental Workflow for Biological Activity Comparison.

References

Characterization of Impurities in Commercially Available (5-Chloro-2-propoxypyridin-3-yl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of synthesized active pharmaceutical ingredients (APIs). (5-Chloro-2-propoxypyridin-3-yl)boronic acid is a key building block in organic synthesis, frequently employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. However, like many boronic acids, it is susceptible to the formation of various impurities during its synthesis, purification, and storage. This guide provides a comprehensive overview of the potential impurities in commercially available this compound, outlines analytical methodologies for their characterization, and compares the parent boronic acid with alternative reagents.

Understanding Potential Impurities

The impurity profile of this compound can vary depending on the synthetic route and purification methods employed by the manufacturer. A thorough understanding of these potential impurities is crucial for developing robust analytical methods for quality control.

Table 1: Potential Impurities in this compound

Impurity TypeCommon ExamplesPotential Origin
Process-Related Impurities
Starting Materials3-Bromo-5-chloro-2-propoxypyridine, Trialkyl borates (e.g., triisopropyl borate)Incomplete reaction
Intermediates(5-Chloro-2-propoxypyridin-3-yl)boronate estersIncomplete hydrolysis
Reagents & SolventsGrignard reagents, Organolithium reagents, Tetrahydrofuran (THF), Toluene, HexanesResidual from synthesis and workup
Degradation Products
BoroxineTrimeric anhydride of the boronic acidDehydration (storage or heating)
Protodeboronation Product5-Chloro-2-propoxypyridineHydrolysis, particularly under basic or acidic conditions[1]
Homocoupling ProductDimer of (5-Chloro-2-propoxypyridin-3-yl)Palladium-catalyzed side reactions
Isomeric Impurities (3-Chloro-2-propoxypyridin-5-yl)boronic acidNon-regioselective synthesis

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is typically required for the comprehensive characterization of impurities.

Table 2: Analytical Techniques for Impurity Characterization

TechniquePurposeKey Parameters & Observations
High-Performance Liquid Chromatography (HPLC) Quantification of non-volatile impurities and the main component.Reversed-phase C18 column with a buffered mobile phase (e.g., ammonium acetate) is often effective. UV detection is standard. LC-MS/MS can provide structural information on unknown impurities.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Suitable for detecting residual solvents and volatile starting materials. Derivatization may be necessary for the analysis of the boronic acid itself.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the main component and impurities.¹H and ¹³C NMR are used for structural confirmation. ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its boroxine anhydride.[7][8][9]
Mass Spectrometry (MS) Determination of molecular weights of impurities.Can be coupled with HPLC or GC for identification. Electrospray ionization (ESI) is common for LC-MS analysis of boronic acids.[10]

Experimental Protocols

Detailed and validated analytical methods are essential for accurate impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 10 mM Ammonium Acetate in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 15-20 minutes to elute all components.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at a suitable wavelength (e.g., 220 nm and 254 nm).

  • Sample Preparation : Dissolve a known concentration of the boronic acid sample in a suitable diluent, such as a mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
  • Instrumentation : Gas chromatograph with a mass spectrometer detector.

  • Column : A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas : Helium at a constant flow.

  • Injection : Headspace or direct liquid injection.

  • Temperature Program : Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute all solvents.

  • MS Detection : Scan mode to identify unknown solvents and Selected Ion Monitoring (SIM) for quantification of known solvents.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : NMR spectrometer.

  • Sample Preparation : Dissolve approximately 10-20 mg of the boronic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Using a coordinating solvent like methanol can help break up boroxine trimers.[11]

  • Acquisition : Acquire a proton-decoupled ¹¹B NMR spectrum.

  • Analysis : The chemical shift can differentiate between the trigonal boronic acid (typically δ 28-34 ppm) and the tetrahedral boroxine (typically δ 18-22 ppm).[7]

Visualization of Analytical Workflow and Impurity Formation

To aid in understanding the process of impurity characterization and the potential degradation pathways, the following diagrams are provided.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Sample_Prep Sample Preparation (Dissolution, Derivatization) Sample->Sample_Prep HPLC HPLC Sample_Prep->HPLC Non-volatiles GCMS GC-MS Sample_Prep->GCMS Volatiles NMR NMR Sample_Prep->NMR Structure Quantification Quantification HPLC->Quantification Identification Identification GCMS->Identification Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

General workflow for impurity characterization.

impurity_pathways Boronic_Acid This compound Boroxine Boroxine (Trimeric Anhydride) Boronic_Acid->Boroxine Dehydration (Heat, Storage) Protodeboronation 5-Chloro-2-propoxypyridine Boronic_Acid->Protodeboronation Protodeboronation (Base/Acid, Heat) Homocoupling Dimeric Impurity Boronic_Acid->Homocoupling Homocoupling (Pd catalyst, O₂) Boroxine->Boronic_Acid Hydration

Potential degradation pathways for the boronic acid.

Comparison with Alternatives

While this compound is a versatile reagent, certain applications might benefit from alternative boron-containing compounds, especially in cases where the stability of the boronic acid is a concern.

Table 3: Comparison of Boronic Acid and Its Alternatives

Reagent TypeStructure ExampleAdvantagesDisadvantages
Boronic Acid R-B(OH)₂Commercially available, generally good reactivity in Suzuki-Miyaura coupling.[12][13][14]Prone to dehydration to form boroxines, susceptible to protodeboronation.[1] Can be challenging to purify.
Boronate Esters R-B(OR)₂ (e.g., pinacol ester)Increased stability, often crystalline and easier to purify. Can mitigate the "2-pyridyl problem" in some cases.[15]May exhibit slower reactivity in cross-coupling reactions. Requires an additional synthetic step for preparation.
Trifluoroborate Salts [R-BF₃]KHighly stable, crystalline solids with a long shelf life. Often less prone to protodeboronation.Slower hydrolysis to the active boronic acid can lead to slower reaction kinetics.

References

Safety Operating Guide

Proper Disposal of (5-Chloro-2-propoxypyridin-3-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (5-Chloro-2-propoxypyridin-3-yl)boronic acid is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure as a chlorinated pyridine derivative and a boronic acid, this compound must be treated as hazardous waste.[1][2] Adherence to proper disposal protocols is essential to mitigate risks to researchers and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. All personnel must be equipped with the necessary Personal Protective Equipment (PPE).[3]

In Case of a Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3] The collected material and any contaminated items should be placed in a designated, sealed container for hazardous waste.[1] For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[3] Under no circumstances should this chemical be allowed to enter drains or waterways.[1]

Hazard Profile Summary

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid direct contact and inhalation. Use appropriate PPE.[1]
Skin Irritation May cause skin irritation.[5]Wear protective gloves and clothing.[5]
Eye Irritation May cause serious eye irritation.[5]Wear eye protection.[5]
Respiratory Irritation May cause respiratory irritation.[5]Use only in a well-ventilated area or a chemical fume hood.[1][6]
Reproductive Toxicity Some boronic acids may damage fertility or the unborn child.Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Chemical Incompatibility Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][6]Store separately from these materials to prevent dangerous chemical reactions.[4][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations for hazardous waste.[3]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste containing this compound, including unreacted material, solutions, and contaminated items (e.g., pipette tips, absorbent pads, weighing paper), must be classified as hazardous waste.[3]

  • Waste Segregation: This compound is a halogenated organic compound.[1] As such, it must be collected in a designated waste container for halogenated organic waste, separate from non-halogenated waste streams.[7][8] Do not mix with incompatible materials.[4][6]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][4] Do not use abbreviations or chemical formulas.[7] If it is a mixed waste, list all constituents and their approximate percentages.[1]

  • Accumulation: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[3] Keep the container closed except when adding waste.[7]

Experimental Protocol: Final Disposal

  • Contact EHS: Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for disposal.[4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution.[4]

  • Professional Disposal: The waste will be disposed of by approved methods, which may include rotary kiln incineration.[2] Laboratory personnel should not attempt to treat or dispose of the chemical waste themselves.[4]

Disposal Workflow

Disposal Workflow for this compound A Identify Waste (Pure compound, solutions, contaminated materials) B Segregate as 'Halogenated Organic Waste' A->B C Select Appropriate Waste Container (Chemically resistant, sealed) B->C D Label Container ('Hazardous Waste', full chemical name) C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Complete Waste Disposal Forms F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (5-Chloro-2-propoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals handling (5-Chloro-2-propoxypyridin-3-yl)boronic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

A complete suite of personal protective equipment must be worn at all times when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2][5]Protects eyes from dust particles and potential chemical splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][5]Prevents skin contact with the compound. Gloves should be inspected before use and replaced immediately if contaminated.[5]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when dust may be generated.[1][5]Minimizes the risk of respiratory tract irritation from inhaling dust particles.[2][5]

II. Operational Plan: A Step-by-Step Guide to Safe Handling

Strict adherence to the following operational protocol is crucial for minimizing risk during the handling of this compound.

A. Engineering Controls and Preparation:

  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1][2]

  • Work Area: The designated handling area should be clean, free of clutter, and clearly marked.

B. Handling Procedure:

  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Transfer: When transferring the solid, avoid generating dust.[5] Use appropriate tools, such as a spatula.[5] Keep the container tightly closed when not in use.[2][3][5][6][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]

C. Post-Handling:

  • Decontamination: Clean the work area to remove any residual chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][6][7] Some related compounds recommend refrigerated storage.[3][7]

III. Disposal Plan: Responsible Waste Management

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1][5]

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container for hazardous materials.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable national and local regulations. Do not mix with other waste streams.

  • Container Disposal: Handle uncleaned containers as you would the product itself.

Handling Workflow for this compound

G cluster_prep Preparation Steps cluster_handling Handling Protocol prep Preparation ppe Don PPE prep->ppe Ensure safety equipment is available prep_1 Work in Fume Hood handling Chemical Handling ppe->handling Proceed with caution post_handling Post-Handling handling->post_handling After completion of work handling_1 Avoid Dust Generation disposal Waste Disposal post_handling->disposal Segregate waste end End disposal->end prep_2 Check Eyewash/Shower prep_3 Clear Work Area handling_2 Keep Container Closed handling_3 Practice Good Hygiene

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.